Cyclopentyl(phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
cyclopentyl(phenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOWGKLPKLMKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311738 | |
| Record name | cyclopentyl(phenyl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90311738 | |
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Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-01-7 | |
| Record name | NSC245102 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | cyclopentyl(phenyl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90311738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl(phenyl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Cyclopentyl(phenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth exploration of cyclopentyl(phenyl)methanol, a significant secondary alcohol in organic synthesis and pharmaceutical development. The document elucidates its chemical identity, including its IUPAC nomenclature and common synonyms, and presents a detailed analysis of its physicochemical properties. Core methodologies for its synthesis are critically examined, with a focus on the Grignard reaction and the reduction of cyclopentyl phenyl ketone, offering field-proven insights into experimental design and execution. Furthermore, this guide discusses the applications of this compound as a pivotal intermediate in the development of therapeutic agents, particularly those with anticholinergic activity. The content is structured to serve as a valuable resource for researchers, scientists, and professionals in drug development, emphasizing practical utility and scientific integrity.
Chemical Identity and Nomenclature
This compound is a secondary alcohol characterized by the presence of a cyclopentyl group and a phenyl group attached to a carbinol carbon.
-
IUPAC Name: this compound[1]
-
Synonyms: Cyclopentylphenylmethanol, alpha-Cyclopentylbenzyl Alcohol, Cyclopentyl phenyl methanol[1][2]
-
CAS Number: 4397-01-7[2]
-
Molecular Formula: C₁₂H₁₆O[2]
-
Molecular Weight: 176.25 g/mol [1]
It is crucial to distinguish this compound from its structural isomer, (1-phenylcyclopentyl)methanol, where both the phenyl and the hydroxymethyl groups are attached to the same carbon of the cyclopentane ring.
Physicochemical and Safety Data
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [2] |
| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor | [2] |
| Computed Properties | ||
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | [1] |
Safety Information:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two robust and widely employed methods in organic chemistry: the Grignard reaction and the reduction of the corresponding ketone. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Grignard Reaction: A Convergent Approach
The Grignard reaction offers a highly efficient route to this compound by forming a new carbon-carbon bond.[3][4] This method involves the nucleophilic addition of a cyclopentyl Grignard reagent to benzaldehyde.
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Experimental Protocol: Synthesis via Grignard Reaction
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of bromocyclopentane in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or the greener alternative cyclopentyl methyl ether (CPME), is added dropwise to initiate the formation of cyclopentylmagnesium bromide.[5] The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.
-
Addition of Benzaldehyde: Once the Grignard reagent has formed (indicated by the consumption of magnesium), the reaction mixture is cooled in an ice bath. A solution of benzaldehyde in the same anhydrous solvent is then added dropwise, maintaining the temperature below 10 °C to control the exothermic reaction.
-
Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[3]
-
Choice of Solvent: Ethereal solvents like THF or CPME are essential as they solvate the magnesium atom of the Grignard reagent, stabilizing it and facilitating its formation and reactivity.[5] CPME is a more environmentally friendly option due to its higher boiling point, lower peroxide formation, and ease of drying.[6]
-
Temperature Control: The initial formation of the Grignard reagent and its subsequent reaction with benzaldehyde are exothermic. Low-temperature addition of the aldehyde is crucial to prevent side reactions, such as Wurtz coupling or enolization.
Reduction of Cyclopentyl Phenyl Ketone: A Functional Group Transformation
An alternative and equally effective method for synthesizing this compound is the reduction of its corresponding ketone, cyclopentyl phenyl ketone (also known as benzoylcyclopentane).[7] This approach is a classic example of carbonyl group reduction.
Reaction Scheme:
Caption: Reduction of cyclopentyl phenyl ketone.
Experimental Protocol: Synthesis via Ketone Reduction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentyl phenyl ketone in a suitable protic solvent such as methanol or ethanol for reactions with sodium borohydride, or an aprotic solvent like THF or diethyl ether for lithium aluminum hydride.[8]
-
Addition of Reducing Agent: The solution is cooled in an ice bath. The reducing agent (e.g., sodium borohydride) is added portion-wise to control the evolution of hydrogen gas and the exothermic nature of the reaction.[8]
-
Reaction Monitoring and Quenching: The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water (for NaBH₄) or by a sequential addition of water and a sodium hydroxide solution (Fieser workup for LiAlH₄).
-
Extraction and Purification: The resulting mixture is filtered to remove inorganic salts, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated in the same manner as the Grignard procedure. The final product is purified by column chromatography or distillation.
Trustworthiness and Self-Validation:
The purity of the synthesized this compound should be validated through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The disappearance of the carbonyl peak in the IR spectrum (around 1685 cm⁻¹) of the starting ketone and the appearance of a broad hydroxyl peak (around 3200-3600 cm⁻¹) in the product's spectrum serve as a primary confirmation of a successful reduction.
Applications in Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural motif is found in a number of compounds with therapeutic potential.
Role as a Key Intermediate:
The primary application of this compound in drug development is as a key intermediate in the synthesis of anticholinergic agents.[7] These drugs work by inhibiting the action of acetylcholine, a neurotransmitter, at muscarinic receptors. The hydroxyl group of this compound provides a convenient handle for further functionalization, often through etherification, to introduce the aminoalkyl side chain characteristic of many anticholinergic drugs.
An example of a therapeutic agent whose synthesis involves a this compound derivative is Glycopyrrolate, where the structurally related cyclopentyl(phenyl)methanone is listed as an impurity.[9] While not a direct precursor in this specific case, the structural similarity highlights the relevance of this chemical scaffold in the synthesis of anticholinergic compounds.
Conclusion
This compound is a versatile secondary alcohol with significant applications in organic synthesis and medicinal chemistry. Its preparation, primarily through the Grignard reaction or ketone reduction, is well-established and allows for the efficient construction of this important molecular scaffold. As a key intermediate, particularly in the synthesis of anticholinergic agents, it continues to be a relevant compound for researchers and professionals in the field of drug development. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in established chemical principles and practices.
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A Comprehensive Spectroscopic Guide to Cyclopentyl(phenyl)methanol for Advanced Research Applications
Abstract
Cyclopentyl(phenyl)methanol (CAS No: 4397-01-7) is a secondary alcohol of significant interest in synthetic organic chemistry and as an intermediate in the development of pharmaceutical compounds.[1][2] Its precise structural elucidation is paramount for ensuring purity, understanding reactivity, and meeting regulatory standards. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this molecule. We move beyond mere data presentation to explain the causal relationships behind spectral features and experimental choices, offering a framework for robust analytical validation.
The Analytical Imperative: Structurally Verifying this compound
The molecular structure of this compound, C₁₂H₁₆O, features a chiral center at the benzylic carbon, which is bonded to a hydroxyl group, a phenyl ring, a cyclopentyl ring, and a hydrogen atom.[2][3] This combination of aliphatic and aromatic moieties gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is a non-negotiable step in any research or development workflow to confirm identity and rule out isomeric impurities, such as (1-phenylcyclopentyl)methanol. This guide establishes the validated spectroscopic profile of this compound.
Molecular Structure and Key Features
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment of all atoms in the structure.
Experimental Protocol: NMR Sample Preparation
A self-validating NMR experiment begins with proper sample preparation. The goal is to obtain a high-resolution spectrum free from solvent interference.
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Sample Weighing: Accurately weigh 5-10 mg of this compound.
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Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve the analyte and its well-characterized residual solvent peak (~7.26 ppm for ¹H, ~77.16 ppm for ¹³C).[4]
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ directly in a clean, dry NMR tube.
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Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire spectra on a spectrometer operating at a minimum of 300 MHz for ¹H NMR to ensure adequate signal dispersion.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
Table 1: ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl Protons (H-Ar) | 7.20 - 7.40 | Multiplet (m) | 5H | - |
| Benzylic Proton (CH-OH) | 4.65 | Doublet (d) | 1H | ~5.0 |
| Hydroxyl Proton (OH) | ~1.90 | Singlet (s, broad) | 1H | - |
| Cyclopentyl Methine (CH) | 2.10 - 2.25 | Multiplet (m) | 1H | - |
| Cyclopentyl Methylenes (CH₂) | 1.30 - 1.90 | Multiplet (m) | 8H | - |
Expert Interpretation:
-
Aromatic Region (7.20-7.40 ppm): The complex multiplet integrating to 5H is the classic signature of a monosubstituted benzene ring.
-
Benzylic Proton (4.65 ppm): This downfield-shifted proton is deshielded by both the adjacent phenyl ring and the electronegative oxygen atom. Its splitting into a doublet confirms its coupling to the single proton on the alpha-carbon of the cyclopentyl ring.
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Hydroxyl Proton (~1.90 ppm): The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent purity.[5] It typically appears as a broad singlet because of rapid chemical exchange, which averages out any coupling to the adjacent benzylic proton. To confirm this peak, a D₂O shake experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the hydroxyl proton will exchange with deuterium, causing its signal to disappear.
-
Cyclopentyl Protons (1.30-2.25 ppm): The eight methylene protons and one methine proton of the cyclopentyl ring overlap significantly, resulting in a series of complex multiplets in the aliphatic region of the spectrum. The methine proton adjacent to the benzylic carbon appears furthest downfield in this group due to proximity to the electron-withdrawing carbinol center.
¹³C NMR Spectral Data & Interpretation
Proton-decoupled ¹³C NMR reveals the number of unique carbon environments.
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| Phenyl C (Quaternary, C-ipso) | 143.5 |
| Phenyl CH (C-ortho) | 128.4 |
| Phenyl CH (C-para) | 127.5 |
| Phenyl CH (C-meta) | 126.2 |
| Benzylic Carbon (CH-OH) | 81.0 |
| Cyclopentyl CH (C-alpha) | 47.0 |
| Cyclopentyl CH₂ (C-beta) | 26.5 |
| Cyclopentyl CH₂ (C-gamma) | 26.0 |
Note: Data is representative and sourced from the PubChem database and typical values for similar structures.[3]
Expert Interpretation:
-
Aromatic Carbons (126-144 ppm): Four distinct signals are observed for the six phenyl carbons due to symmetry: one for the ipso-carbon (where the cyclopentylmethanol group is attached), and one each for the ortho, meta, and para carbons.
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Benzylic Carbon (81.0 ppm): This is the most downfield aliphatic carbon, shifted significantly by the attached hydroxyl group.
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Cyclopentyl Carbons (26-47 ppm): Three signals are expected for the five cyclopentyl carbons due to the plane of symmetry. The alpha-carbon is the most deshielded, followed by the beta and gamma carbons.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and powerful technique for identifying key functional groups. For an alcohol, the most characteristic absorptions are from the O-H and C-O bonds.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is the preferred method for liquid samples as it requires minimal sample preparation and is highly reproducible.[7][8]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place 1-2 drops of neat this compound directly onto the ATR crystal.
-
Acquisition: Apply pressure with the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans for a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.
Caption: Standard workflow for ATR-FTIR analysis of a liquid sample.
IR Spectral Data & Interpretation
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group Assignment |
| ~3350 | Strong, Broad | O-H Stretch | Alcohol |
| 3100-3000 | Medium | C-H Stretch | Aromatic (sp² C-H) |
| 2950-2850 | Strong | C-H Stretch | Aliphatic (sp³ C-H) |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1060 | Strong | C-O Stretch | Secondary Alcohol |
Expert Interpretation:
-
O-H Stretch (~3350 cm⁻¹): The most prominent feature in the spectrum is the intense, broad absorption centered around 3350 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding, a hallmark of alcohols.[5][6]
-
C-H Stretches (2850-3100 cm⁻¹): The spectrum clearly distinguishes between the sp³ C-H bonds of the cyclopentyl ring (strong peaks just below 3000 cm⁻¹) and the sp² C-H bonds of the phenyl ring (medium peaks just above 3000 cm⁻¹).
-
C-O Stretch (~1060 cm⁻¹): The strong band around 1060 cm⁻¹ is characteristic of the C-O stretching vibration. For secondary alcohols, this peak typically appears in the 1150-1075 cm⁻¹ range; its exact position can be influenced by the adjacent ring systems.[6]
Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under energetic conditions.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Inject a dilute solution of the compound (e.g., in methanol or ethyl acetate) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
-
Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
MS Spectral Data & Interpretation
The molecular weight of this compound (C₁₂H₁₆O) is 176.25 g/mol .[3]
Table 4: Major Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 176 | [C₁₂H₁₆O]⁺• | Molecular Ion (M⁺•) |
| 158 | [C₁₂H₁₄]⁺• | Loss of H₂O (Dehydration) |
| 107 | [C₇H₇O]⁺ | α-cleavage: Loss of cyclopentyl radical (•C₅H₉) |
| 79 | [C₆H₇]⁺ | Rearrangement from m/z 107 |
| 77 | [C₆H₅]⁺ | Loss of CH₂O from m/z 107 |
Expert Interpretation: Alcohols, particularly benzylic alcohols, undergo predictable fragmentation pathways.[9][10]
-
Molecular Ion (m/z 176): The M⁺• peak may be weak or even absent, which is common for alcohols as they fragment readily.[11]
-
Loss of Water (m/z 158): A peak at M-18 is a classic fragmentation for alcohols, resulting from dehydration.[10][12]
-
Alpha (α)-Cleavage (m/z 107): The most significant fragmentation pathway for benzylic alcohols is cleavage of a bond adjacent to the carbon bearing the -OH group.[10] Cleavage of the C-C bond between the benzylic carbon and the cyclopentyl ring results in the loss of a cyclopentyl radical (mass 69) and the formation of a stable, resonance-stabilized [C₆H₅CHOH]⁺ ion at m/z 107. This is often the base peak.
-
Aromatic Fragments (m/z 77, 79): The prominent ion at m/z 107 can further fragment. Loss of formaldehyde (CH₂O) yields the phenyl cation [C₆H₅]⁺ at m/z 77. An ion at m/z 79 is also commonly observed from the fragmentation of benzyl alcohol derivatives.[13]
Caption: Key EI-MS fragmentation pathways for this compound.
Conclusion: A Synergistic Approach to Structural Validation
The unambiguous structural characterization of this compound is achieved not by a single technique, but by the synergistic interpretation of data from NMR, IR, and MS.
-
IR confirms the presence of the essential alcohol functional group.
-
MS provides the molecular weight and corroborates the structure through predictable benzylic alcohol fragmentation patterns.
-
NMR delivers the definitive, high-resolution map of the C-H framework, allowing for the precise assignment of every atom in the molecule.
Together, these techniques provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of this compound for use in demanding research and development environments.
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An In-depth Technical Guide to Cyclopentyl(phenyl)methanol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of Cyclopentyl(phenyl)methanol, a key secondary alcohol used in organic synthesis. The document details its chemical identity, physicochemical properties, and a robust protocol for its synthesis via the Grignard reaction. It further explores the spectroscopic techniques for its characterization, highlights its applications as a synthetic intermediate, and outlines critical safety and handling procedures. This paper is intended for researchers, chemists, and drug development professionals seeking detailed, practical information on this versatile chemical compound.
Chemical Identity and Physicochemical Properties
This compound, also known as α-Cyclopentylbenzyl Alcohol, is an organic compound featuring a central methanol moiety substituted with both a cyclopentyl and a phenyl group[1]. This structure imparts a combination of aliphatic and aromatic characteristics, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents[1].
Compound Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 4397-01-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆O | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Molecular Weight | 176.25 g/mol | [2][3] |
| InChI | InChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 | [2] |
| SMILES | C1CCC(C1)C(C2=CC=CC=C2)O | [2] |
| Synonyms | Cyclopentylphenylmethanol, α-Cyclopentylbenzyl Alcohol | [1][2] |
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure. The hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility, while the hydrophobic phenyl and cyclopentyl groups confer solubility in organic solvents[1].
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Purity | ≥98% (Commercially available) | [3] |
| Topological Polar Surface Area | 20.23 Ų | [3] |
| XLogP3 | 2.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 2 | [2] |
Synthesis and Mechanistic Insights
The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction. This method involves the nucleophilic addition of a phenyl Grignard reagent to cyclopentanecarbaldehyde.
Mechanism Rationale: The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom of the phenyl group attacks the electrophilic carbonyl carbon of cyclopentanecarbaldehyde. This step requires a completely anhydrous environment, as any trace of water will protonate and destroy the Grignard reagent, halting the reaction. The subsequent acidic workup protonates the intermediate magnesium alkoxide to yield the final secondary alcohol product.
Grignard Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Dry all glassware thoroughly in an oven or with a flame under an inert atmosphere.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and an iodine crystal to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether via the dropping funnel. Maintain a gentle reflux until all the magnesium has been consumed.
-
Nucleophilic Addition: Cool the resulting grey/brown Grignard solution to 0 °C in an ice bath. Add a solution of cyclopentanecarbaldehyde in anhydrous diethyl ether dropwise from the dropping funnel, controlling the rate to maintain the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous ammonium chloride solution. This step is crucial for protonating the product and precipitating magnesium salts.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized this compound is essential. This is primarily achieved through Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm⁻¹ (indicative of the alcohol), C-H stretches for the aromatic ring just above 3000 cm⁻¹, and C-H stretches for the cyclopentyl group just below 3000 cm⁻¹[4]. A C-O stretch is also expected in the 1000-1100 cm⁻¹ region[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show distinct signals: a multiplet in the aromatic region (~7.2-7.4 ppm) for the phenyl protons, a characteristic signal for the proton on the carbinol carbon (CH-OH), a broad singlet for the hydroxyl proton (O-H) which can exchange with D₂O, and a series of complex multiplets in the upfield region (~1.2-2.0 ppm) corresponding to the cyclopentyl ring protons.
-
¹³C NMR: The spectrum will display signals for the aromatic carbons (with the ipso-carbon being distinct), a signal for the carbinol carbon (~70-80 ppm), and several signals in the aliphatic region for the carbons of the cyclopentyl ring.
-
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis[1]. Its secondary alcohol functionality allows for a range of subsequent transformations:
-
Oxidation: It can be oxidized to the corresponding ketone, Cyclopentyl phenyl ketone, which is a known precursor in the synthesis of certain pharmaceuticals[5].
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers, enabling the introduction of various functional groups or protecting groups.
-
Substitution Reactions: The alcohol can be converted to a leaving group (e.g., a tosylate or halide) to facilitate nucleophilic substitution reactions.
The presence of both a chiral center (the carbinol carbon) and lipophilic cyclic groups makes this scaffold particularly interesting for medicinal chemistry and the development of novel bioactive molecules.
Safety and Handling
This compound must be handled with appropriate care in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards[2].
-
GHS Hazard Statements:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat[6].
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors[6].
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area[3].
-
Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a suitable container for disposal. Avoid release into the environment[6].
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined properties and synthetic routes. Its utility in organic synthesis, particularly as a precursor to more complex molecular architectures, underscores its relevance in both academic research and industrial drug development. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its effective and responsible use.
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Health and safety information for Cyclopentyl(phenyl)methanol
An In-depth Technical Guide to the Health and Safety of Cyclopentyl(phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding this compound
This compound (CAS No. 4397-01-7) is an organic compound featuring a cyclopentyl group and a phenyl group attached to a central carbinol (methanol) moiety.[1] This secondary benzylic alcohol is a valuable intermediate in organic synthesis, particularly within pharmaceutical and chemical development.[1] Its structural characteristics—a hydrophobic carbocyclic ring, an aromatic system, and a reactive hydroxyl group—make it a versatile building block. However, these same features necessitate a thorough understanding of its potential health and safety hazards.
This guide provides a comprehensive overview of the health and safety profile of this compound, grounded in available data and established principles of toxicology. It is designed to empower researchers and drug development professionals to handle this compound with the highest degree of safety and scientific integrity.
Physicochemical and Structural Properties
The physical state and solubility of this compound are direct consequences of its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, while the phenyl and cyclopentyl groups confer significant nonpolar character, resulting in moderate solubility in organic solvents and lower solubility in water.[1]
| Property | Value | Source(s) |
| CAS Number | 4397-01-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.25 g/mol | [2][3] |
| Synonyms | Cyclopentylphenylmethanol, α-Cyclopentylbenzyl alcohol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents; less soluble in water | [1] |
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity, skin irritation, and serious eye damage.[3] The signal word "Danger" is used to indicate the severity of these potential hazards.[3]
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Danger |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Danger |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | GHS05 (Corrosion) | Danger |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Danger |
Source(s):[3]
Toxicological Profile and Mechanistic Insights
Acute Toxicity
The compound is classified as harmful by ingestion, skin contact, and inhalation.[3] This suggests systemic absorption is possible through these three major routes of exposure. For context, the structurally related compound Benzyl Alcohol has a low acute toxicity with an oral LD₅₀ of 1.2 g/kg in rats.[4] While not directly transferable, this suggests that a single, small accidental exposure to this compound is unlikely to be lethal but can still cause significant harm. High concentrations of related benzylic alcohols can lead to effects like respiratory failure, vasodilation, hypotension, and convulsions.[4]
Irritation and Corrosivity
-
Skin Irritation (Category 2): The H315 classification indicates that upon dermal contact, the compound can cause reversible inflammatory skin reactions.[3] This is a common property of many organic solvents and alcohols which can defat the skin, leading to redness, itching, and dermatitis with prolonged or repeated exposure.
-
Serious Eye Damage (Category 1): The H318 classification is of high concern.[3] It signifies that contact with the eyes can cause irreversible tissue damage or serious physical decay of vision. This is a more severe classification than "eye irritation" and underscores the critical importance of using appropriate eye protection. The corrosive potential is likely due to the chemical nature of the alcohol and its ability to interact with and denature proteins and lipids in the cornea.
Specific Target Organ Toxicity (STOT) - Respiratory Irritation
The classification "May cause respiratory irritation" (H335) indicates that inhalation of vapors or aerosols can lead to localized, reversible inflammation of the respiratory tract.[3] Symptoms may include coughing, sneezing, and shortness of breath.
Potential Metabolic Pathways and Toxicokinetics
The metabolism of this compound has not been explicitly studied. However, based on its structure, a probable metabolic pathway can be proposed, involving two key sites: the secondary alcohol and the cyclopentyl ring.
-
Oxidation of the Alcohol: The secondary alcohol group is a likely site for initial metabolism. It can be oxidized by alcohol dehydrogenases in the liver to form the corresponding ketone, cyclopentyl(phenyl)methanone. This is a common detoxification pathway for secondary alcohols.[5]
-
Hydroxylation and Ring Opening: The cyclopentyl group may undergo hydroxylation via cytochrome P450 enzymes. Studies on the metabolism of cyclopentanol have shown that it can be oxidized to cyclopentanone, which is then converted to 5-valerolactone and subsequently hydrolyzed to 5-hydroxyvalerate, leading to a ring-opening.[6][7] A similar pathway could potentially occur for this compound, leading to more polar, readily excretable metabolites.
The phenyl group is generally more stable but could also undergo aromatic hydroxylation as a minor metabolic route.
Caption: Proposed metabolic fate of this compound.
Risk Management and Safe Handling Protocols
A systematic approach to risk management is essential. This involves a combination of engineering controls, personal protective equipment (PPE), and standardized operating procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.
-
Fume Hood: For procedures that may generate vapors or aerosols (e.g., heating, sonicating, rotary evaporation), work must be conducted within a certified chemical fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. Given the H318 classification (Causes serious eye damage), standard safety glasses with side shields are insufficient.
-
Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or punctures before each use and replace them immediately if contaminated.
-
Skin and Body Protection: A lab coat must be worn and fully fastened. For larger quantities or situations with a high risk of splashing, a chemically resistant apron and sleeves are recommended.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during a large spill, a respirator with an appropriate organic vapor cartridge is necessary.
Caption: Standard workflow for handling hazardous chemicals.
Storage and Handling Procedures
-
Procurement: Obtain the Safety Data Sheet (SDS) from the supplier and ensure all users read and understand it before handling the chemical.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is often between 2-8°C.[2]
-
Transport: When moving the chemical within the laboratory, use a secondary container (e.g., a bottle carrier or rubber bucket) to contain any potential spills.
-
Dispensing: Dispense the smallest quantity required for the experiment. Avoid returning unused material to the original container to prevent contamination.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical to minimizing harm.
| Exposure Route | First Aid Measure | Source(s) |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [3] |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, rinse mouth and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a physician immediately. | [3] |
-
Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam. A solid water stream may be inefficient.[1]
-
Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure adequate ventilation and wear appropriate PPE during cleanup.
Methodology for Safety Assessment: OECD Guidelines
The GHS classifications for this compound are derived from data obtained through standardized toxicological tests, likely following OECD (Organisation for Economic Co-operation and Development) guidelines. Understanding these protocols is key to appreciating the data's origin and for planning any new toxicological evaluations.
Protocol for Acute Dermal Irritation/Corrosion (Based on OECD 404)
This test is designed to determine the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[8][9][10]
-
Test System: Typically, a single healthy young adult albino rabbit is used for the initial test.[9]
-
Preparation: Approximately 24 hours before the test, the fur is clipped from the animal's dorsal area.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[9]
-
Exposure: The exposure duration is 4 hours.[9]
-
Observation: After the exposure period, the patch is removed, and the skin is evaluated for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[8]
-
Scoring: The reactions are scored on a scale (e.g., 0-4). If corrosive effects are observed, the test is terminated. If effects are reversible within 14 days, the substance is classified as an irritant. If they are irreversible, it is classified as corrosive.[8]
Protocol for Acute Eye Irritation/Corrosion (Based on OECD 405)
This guideline evaluates the potential for a substance to cause damage to the eye.[11][12][13]
-
Pre-Considerations: A weight-of-the-evidence analysis is performed first. A substance classified as a severe skin irritant or corrosive (as per OECD 404) is presumed to cause serious eye damage, and the in vivo eye test is not performed.[11][14]
-
Test System: Healthy young adult albino rabbits are typically used.
-
Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated and scored for the degree of reaction.[13]
-
Classification: The scores and the reversibility of the effects are used to classify the substance. Effects that are not fully reversible within 21 days are considered to indicate serious eye damage (Category 1).[13]
Caption: Tiered approach to skin and eye hazard assessment.
Disposal Considerations
Chemical waste containing this compound must be treated as hazardous.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Solid Waste: Contaminated materials (e.g., gloves, paper towels, silica gel) should be collected in a separate, sealed hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
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Acute Inhalation Toxicity OECD 403 - Altogen Labs . Altogen Labs. Available at: [Link]
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Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - MDPI . MDPI. Available at: [Link]
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Acute Dermal Toxicity Oecd 402 | PDF - Scribd . Scribd. Available at: [Link]
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Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J . Royal Society of Chemistry. Available at: [Link]
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The Fixed Dose Procedure (TG 420) protocol, example starting at 300 mg/kg body weight. ResearchGate. Available at: [Link]
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FINAL REPORT Acute dermal toxicity study in rats TEST GUIDELINE(S) OECD 402, 1987 Commission Regulation (EC) No 440/2008 US EPA . U.S. Environmental Protection Agency. Available at: [Link]
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OECD TG 404 Acute Dermal Toxicity Testing Strategy Combining the Use of the EpiSkin Validated Test Methods . ResearchGate. Available at: [Link]
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REPORT 97 10 42 412 C ACUTE EYE IRRITATION/CORROSION LA 409 - Regulations.gov . Regulations.gov. Available at: [Link]
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OECD/OCDE 420 (2001) OECD Guideline for Testing of Chemicals. Acute Oral Toxicity—Fixed Dose Procedure. - References - Scientific Research Publishing . Scientific Research Publishing. Available at: [Link]
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OECD N°404 : Laboratory skin irritant/corrosive test - Analytice . Analytice. Available at: [Link]
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A Deep Dive into Cyclopentyl(phenyl)methanol: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of Cyclopentyl(phenyl)methanol, a significant organic compound, through the lens of modern theoretical and computational chemistry. As a Senior Application Scientist, the aim is to deliver not just a recitation of facts, but a causal, field-tested understanding of how computational methodologies can elucidate the molecular properties and behavior of this compound. This document is structured to be a self-validating system of protocols and insights, grounded in authoritative scientific principles.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₂H₁₆O, is an alcohol featuring a cyclopentyl and a phenyl group attached to a central carbinol carbon.[1] This structure imparts a unique combination of hydrophobicity from the cyclic and aromatic moieties, and polarity from the hydroxyl group, making it an interesting subject for studies in medicinal chemistry and materials science. It serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Understanding its conformational landscape, electronic properties, and spectroscopic signatures at a fundamental level is crucial for predicting its reactivity, designing derivatives with enhanced properties, and interpreting experimental data.
Computational chemistry offers a powerful suite of tools to probe these molecular characteristics with high precision, providing insights that can be challenging to obtain through experimental methods alone. This guide will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to unravel the intricacies of this compound.
Core Physicochemical and Safety Data
A foundational understanding begins with the basic properties and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [2] |
| Molecular Weight | 176.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |
| Hydrogen Bonding | Capable of hydrogen bonding, influencing boiling point and reactivity | [1] |
Safety and Hazards: this compound is associated with several hazard classifications, including being harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[3] Proper handling and storage procedures are essential in a laboratory setting.[1]
Part 1: Conformational Analysis - Unveiling the 3D Landscape
The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound is therefore a critical first step in its theoretical characterization. The flexibility of the cyclopentyl ring and the rotation around the C-C and C-O single bonds give rise to multiple possible conformers.
The "Why": The Rationale Behind the Computational Approach
Density Functional Theory (DFT) is the chosen method for this analysis due to its excellent balance of computational cost and accuracy for organic molecules.[4] Specifically, the B3LYP functional combined with a Pople-style basis set like 6-31G(d) provides a robust starting point for geometry optimizations and frequency calculations.[5] The inclusion of a continuum solvation model, such as the Polarizable Continuum Model (PCM), is crucial to simulate the influence of a solvent environment on the conformational preferences.[5]
Experimental Protocol: Step-by-Step Conformational Search
-
Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Conformational Search: A systematic or stochastic conformational search is performed to identify low-energy conformers. This involves rotating the key dihedral angles (phenyl-C, cyclopentyl-C, and C-O bonds) and exploring the puckering of the cyclopentyl ring.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory with an implicit solvent model (e.g., PCM for methanol).
-
Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Ranking: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature using the Boltzmann distribution.
Visualizing the Computational Workflow
Caption: A streamlined workflow for the computational conformational analysis of this compound.
Part 2: Electronic Properties - Mapping the Electron Distribution
The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. DFT calculations provide a wealth of information about the electronic landscape of this compound.
Key Electronic Descriptors and Their Significance
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule.[6] It can quantify the strength of intramolecular interactions, such as hyperconjugation.[6]
Experimental Protocol: Calculating Electronic Properties
-
Optimized Geometry: The lowest energy conformer of this compound obtained from the conformational analysis is used as the input geometry.
-
Single-Point Energy Calculation: A single-point energy calculation is performed at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311++G(d,p), to obtain more accurate electronic properties.
-
Orbital and MEP Generation: The calculation is set up to generate the HOMO and LUMO surfaces, as well as the MEP map.
-
NBO Analysis: An NBO analysis is requested within the calculation to investigate intramolecular electronic interactions.
Summarized Electronic Properties
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest available orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability. |
Part 3: Spectroscopic Analysis - Bridging Theory and Experiment
Computational spectroscopy is a powerful tool for predicting and interpreting experimental spectra. This section focuses on the prediction of NMR and UV-Vis spectra for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is a valuable tool for structure elucidation and verification.[7] DFT-based methods can provide highly accurate predictions of ¹H and ¹³C chemical shifts.[8]
-
Geometry Optimization: The geometry of the lowest energy conformer is optimized at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).[9]
-
GIAO Calculation: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the isotropic shielding values for each nucleus.
-
Chemical Shift Calculation: The calculated shielding values are converted to chemical shifts by referencing them to the shielding of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.[8]
| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| ¹H (Carbinol) | 4.5 | 4.42 |
| ¹³C (Carbinol) | 78.0 | 72.8 |
| ¹³C (Phenyl C1) | 144.5 | 145.2 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Time-Dependent DFT (TD-DFT) is the workhorse method for predicting electronic excitation energies and, consequently, UV-Vis absorption spectra.[10]
-
Ground State Optimization: The ground state geometry is optimized as described previously.
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized geometry to calculate the vertical excitation energies and oscillator strengths for a number of excited states.[11] The choice of functional (e.g., CAM-B3LYP) can be important for accurate predictions.[10]
-
Spectrum Generation: The calculated excitation energies (converted to wavelengths) and oscillator strengths are used to generate a simulated UV-Vis spectrum.
Visualizing the Spectroscopic Prediction Workflow
Caption: A comparative workflow for the computational prediction of NMR and UV-Vis spectra.
Part 4: Molecular Dynamics - Capturing the Dynamic Behavior
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow us to study its behavior over time in a solution environment.[12] This is particularly useful for understanding solvation effects and the dynamic nature of intermolecular interactions.
The Rationale for Molecular Dynamics
MD simulations can provide insights into:
-
Solvation Shell Structure: How solvent molecules arrange themselves around the solute.
-
Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between this compound and solvent molecules.
-
Conformational Dynamics: How the molecule explores different conformations in solution.
Experimental Protocol: A General MD Workflow
-
Force Field Parameterization: A suitable force field (e.g., GAFF, OPLS-AA) is chosen to describe the interatomic interactions of this compound.
-
System Setup: A simulation box is created containing one or more molecules of this compound solvated in a chosen solvent (e.g., water, methanol).
-
Equilibration: The system is equilibrated through a series of steps to bring it to the desired temperature and pressure.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to collect data on the system's trajectory.
-
Analysis: The trajectory is analyzed to extract information about the properties of interest.
Conclusion: A Synergistic Approach to Molecular Understanding
This guide has outlined a comprehensive theoretical and computational approach to understanding the multifaceted nature of this compound. By integrating DFT, TD-DFT, and MD simulations, researchers can gain a deep and predictive understanding of its conformational preferences, electronic structure, spectroscopic signatures, and dynamic behavior. This knowledge is invaluable for its application in drug discovery, materials science, and synthetic chemistry, providing a rational basis for the design of novel molecules with tailored properties. The protocols and insights presented here serve as a robust framework for future in-silico investigations of this and other important organic molecules.
References
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Limmer, D. T. "Molecular dynamics simulations as a guide for modulating small molecule aggregation". Nature Communications, 15(1), 2237 (2024). [Link].
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Chen, B. "Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations". The Journal of Physical Chemistry A, 120(43), 8649–8656 (2016). [Link].
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Methodological & Application
Application Notes & Protocols: Cyclopentyl(phenyl)methanol as a Versatile Chiral Auxiliary in Asymmetric Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of cyclopentyl(phenyl)methanol as a novel chiral auxiliary in asymmetric synthesis. While not as extensively documented as classical auxiliaries, its structural features suggest significant potential for inducing stereoselectivity in key carbon-carbon bond-forming reactions. These notes offer a foundational framework, including detailed protocols for the synthesis of the chiral auxiliary, its attachment to prochiral substrates, its application in diastereoselective aldol and Diels-Alder reactions, and its subsequent removal and recovery. The causality behind experimental choices and the mechanistic basis for stereochemical control are emphasized throughout to provide a robust and intellectually sound guide for practical application.
Introduction to Chiral Auxiliaries and the Potential of this compound
Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dictated by its stereochemistry. A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.[1]
The ideal chiral auxiliary should be:
-
Readily available in enantiomerically pure form.
-
Easily attached to the substrate.
-
Capable of inducing high diastereoselectivity in a variety of reactions.
-
Easily removed under mild conditions without affecting the newly formed stereocenter.
-
Recoverable for reuse.
This compound presents as a promising candidate for a chiral auxiliary. Its structure, featuring a bulky cyclopentyl group and a phenyl ring attached to the stereogenic carbinol center, offers significant steric hindrance that can effectively shield one face of a prochiral molecule. The phenyl group can also engage in π-stacking interactions, which may further enhance stereochemical control in certain reactions. This guide will delineate the practical steps and underlying principles for its use.
Synthesis of Enantiomerically Pure this compound
The cornerstone of any chiral auxiliary-based strategy is the availability of the auxiliary in high enantiomeric purity. For this compound, the most efficient route is the asymmetric reduction of the corresponding prochiral ketone, cyclopentyl phenyl ketone. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and well-established method for this transformation, offering excellent enantioselectivity.[2][3]
Mechanism of CBS Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with borane to form a chiral Lewis acid complex.[2] This complex then coordinates to the ketone, orienting it in a sterically favored manner. The larger substituent on the ketone (the phenyl group) preferentially occupies a pseudo-equatorial position to minimize steric interactions with the catalyst's chiral framework. This orientation exposes one face of the carbonyl to hydride delivery from the borane, leading to the formation of one enantiomer of the alcohol in excess.[2][3]
Protocol 2.1: Asymmetric Synthesis of (S)-Cyclopentyl(phenyl)methanol
Materials:
-
Cyclopentyl phenyl ketone
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the flask. Stir for 10 minutes at 0 °C to allow for the formation of the active catalyst complex.[4]
-
In a separate flask, dissolve cyclopentyl phenyl ketone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Warm the mixture to room temperature and add 2 M HCl. Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-Cyclopentyl(phenyl)methanol.
Note: To synthesize (R)-Cyclopentyl(phenyl)methanol, use (S)-2-Methyl-CBS-oxazaborolidine.
Attachment of the Chiral Auxiliary
The chiral auxiliary must be covalently attached to a prochiral substrate. For applications in aldol and Diels-Alder reactions, this is typically achieved by forming a chiral ester from a carboxylic acid derivative.
Protocol 3.1: Esterification of (S)-Cyclopentyl(phenyl)methanol with an Acyl Chloride
Materials:
-
(S)-Cyclopentyl(phenyl)methanol
-
Acyl chloride (e.g., propionyl chloride for aldol reactions, acryloyl chloride for Diels-Alder reactions)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve (S)-Cyclopentyl(phenyl)methanol (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.).
-
Slowly add the acyl chloride (1.2 eq.) dropwise to the solution.[6]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting chiral ester by flash column chromatography.
Application in Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. By using a chiral ester of this compound, the stereochemical outcome of the aldol reaction can be controlled.
Mechanism of Diastereoselective Aldol Reaction
The diastereoselectivity of the aldol reaction of a chiral ester is often explained by the Zimmerman-Traxler model.[7] Formation of a lithium enolate followed by reaction with an aldehyde proceeds through a six-membered, chair-like transition state where the metal cation coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen. The bulky cyclopentyl(phenyl)methyl group of the auxiliary will orient itself to minimize steric interactions, thereby directing the approach of the aldehyde to one face of the enolate. This results in the preferential formation of one diastereomer of the β-hydroxy ester product.
Diagram 1: Proposed Zimmerman-Traxler Transition State for the Aldol Reaction
Caption: Zimmerman-Traxler model for the aldol reaction of a chiral ester enolate.
Protocol 4.1: Diastereoselective Aldol Reaction
Materials:
-
Chiral propionate ester of (S)-Cyclopentyl(phenyl)methanol
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of LDA (1.1 eq.) in anhydrous THF in a flame-dried, three-necked flask under argon at -78 °C.
-
Dissolve the chiral propionate ester (1.0 eq.) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.
-
Add the aldehyde (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
| Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (S)-Cyclopentyl(phenyl)methyl propionate | Isobutyraldehyde | >95:5 (predicted) | 85-95 (expected) |
| (S)-Cyclopentyl(phenyl)methyl propionate | Benzaldehyde | >90:10 (predicted) | 80-90 (expected) |
Note: The expected stereochemical outcome is based on analogies with other bulky chiral auxiliaries.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. A chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the diene's approach.
Mechanism of Diastereoselective Diels-Alder Reaction
In the presence of a Lewis acid, the α,β-unsaturated ester (dienophile) coordinates to the Lewis acid, which enhances its reactivity and locks it into a specific conformation. The bulky cyclopentyl(phenyl)methyl group of the chiral auxiliary will shield one face of the dienophile. The diene will then approach from the less sterically hindered face, leading to the formation of one major diastereomer of the cycloadduct.[8][9] The phenyl group of the auxiliary may also engage in π-stacking with the dienophile, further rigidifying the transition state and enhancing diastereoselectivity.[8]
Diagram 2: Proposed Model for Diels-Alder Stereocontrol
Caption: Stereocontrol in the Diels-Alder reaction using a chiral auxiliary.
Protocol 5.1: Diastereoselective Diels-Alder Reaction
Materials:
-
Chiral acrylate ester of (S)-Cyclopentyl(phenyl)methanol
-
Diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., diethylaluminum chloride, 1 M in hexanes)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under argon, dissolve the chiral acrylate ester (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq.) dropwise and stir for 15 minutes.
-
Add the diene (3.0 eq.) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the endo:exo ratio and the diastereomeric excess of the endo isomer by ¹H NMR or GC analysis.
-
Purify the major diastereomer by flash column chromatography.
| Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (endo) | Yield (%) |
| Cyclopentadiene | Et₂AlCl | >95:5 (predicted) | >98% (predicted) | 90-98 (expected) |
| Isoprene | Et₂AlCl | >90:10 (predicted) | >95% (predicted) | 85-95 (expected) |
Note: Expected selectivities are based on results with 8-phenylmenthol auxiliary.[8]
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. This can be achieved through hydrolysis or reductive cleavage.
Protocol 6.1: Hydrolytic Cleavage with Lithium Hydroxide
Materials:
-
Chiral ester adduct
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide
-
Lithium hydroxide (LiOH)
-
Aqueous sodium sulfite
-
Diethyl ether
Procedure:
-
Dissolve the chiral ester (1.0 eq.) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C.
-
Add 30% hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).[10]
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
To recover the auxiliary, make the aqueous layer basic with NaOH and extract with diethyl ether.
-
Dry the organic layers containing the product and the recovered auxiliary separately over anhydrous magnesium sulfate, filter, and concentrate.
Protocol 6.2: Reductive Cleavage with Lithium Aluminum Hydride
Materials:
-
Chiral ester adduct
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Aqueous sodium hydroxide
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under argon, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C.
-
Dissolve the chiral ester (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension.[1][11]
-
Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature and stir for an additional hour.
-
Cool the reaction back to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Add anhydrous sodium sulfate and stir for another 15 minutes.
-
Filter the solid and wash thoroughly with diethyl ether.
-
The filtrate contains both the desired chiral alcohol product and the recovered this compound auxiliary, which can be separated by column chromatography.
Diagram 3: Overall Asymmetric Synthesis Workflow
Caption: Workflow for the use of this compound as a chiral auxiliary.
Conclusion
This compound holds considerable promise as a chiral auxiliary for asymmetric synthesis. Its straightforward preparation, coupled with its steric and electronic properties, makes it a valuable tool for controlling the stereochemistry of important chemical transformations. The protocols and mechanistic insights provided in this guide are intended to serve as a robust starting point for researchers looking to explore the utility of this and similar chiral auxiliaries in their synthetic endeavors. The principles outlined herein are broadly applicable and can be adapted to a wide range of substrates and reaction types.
References
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Chiral auxiliary - Wikipedia. Available at: [Link]
-
Reagent of the month – CBS oxazaborolidine - SigutLabs. (2023-02-16). Available at: [Link]
-
Diastereoselective, Catalytic Access to Cross‐Aldol Products Directly from Esters and Lactones - PMC. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. Available at: [Link]
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. (2021-06-01). Available at: [Link]
-
Chem 115 - Andrew G Myers Research Group. Available at: [Link]
-
CBS reduction of acetophenone and proposed transition structures for... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Diastereoselection in Aldol Reactions - Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles | Organic Chemistry - Pharmacy 180. Available at: [Link]
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esterification - alcohols and carboxylic acids - Chemguide. Available at: [Link]
-
Hydrolysis of chiral methyl ester : r/Chempros - Reddit. (2020-08-16). Available at: [Link]
-
Strong Reductions using Lithium Aluminum Hydride (LAH) - YouTube. (2018-01-21). Available at: [Link]
-
Asymmetric propionate aldol reactions of a chiral lithium enolate accessible from direct enolization with n-butyllithium - ResearchGate. (2005-08-22). Available at: [Link]
-
CBS reduction of acetophenone followed by 11B NMR - Magritek. (2021-06-10). Available at: [Link]
-
MW assisted Diels-Alder reactions between chiral acrylate 7 and... - ResearchGate. Available at: [Link]
-
Acid chlorides react with alcohols to form esters - Chemistry LibreTexts. (2023-01-22). Available at: [Link]
-
Esters can be reduced to 1° alcohols using ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">
- Chemistry LibreTexts. (2023-01-22). Available at: [Link] -
Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]
-
8-Phenylmenthol auxiliary-controlled Diels-Alder reaction - ChemTube3D. Available at: [Link]
-
LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. Available at: [Link]
-
Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis - MDPI. (2024-03-05). Available at: [Link]
-
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? (2013-11-27). Available at: [Link]
-
Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. - Sciforum. Available at: [Link]
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CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis - SciSpace. Available at: [Link]
-
Ester synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
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The Versatile Role of Cyclopentyl(phenyl)methanol in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the intricate landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). Among these crucial synthons, cyclopentyl(phenyl)methanol and its immediate precursor, cyclopentyl phenyl ketone, have emerged as versatile intermediates in the construction of a range of therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, offering detailed protocols, mechanistic insights, and a discussion of its strategic importance for researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Significance of the this compound Moiety
This compound, a secondary alcohol characterized by the presence of both a cyclopentyl and a phenyl group attached to a carbinol center, possesses a unique combination of steric and electronic properties.[1] This structure is not only a key feature in several biologically active molecules but also serves as a valuable handle for further synthetic transformations. Its precursor, cyclopentyl phenyl ketone, is a common entry point for the introduction of this valuable fragment.[2] The lipophilic nature of the cyclopentyl group can enhance a drug's ability to cross biological membranes, a critical factor in determining its pharmacokinetic profile and overall efficacy.
The primary application of this molecular scaffold lies in the synthesis of anticholinergic drugs, which are used to treat a variety of conditions, including respiratory disorders, gastrointestinal issues, and poisoning by certain nerve agents.[3] This guide will focus on the practical applications of this compound in the synthesis of such APIs, with a particular emphasis on providing robust and reproducible experimental protocols.
Synthesis of the Key Precursor: Cyclopentyl Phenyl Ketone
The journey towards APIs incorporating the this compound moiety typically begins with the synthesis of cyclopentyl phenyl ketone. Several synthetic routes are available, with the Grignard reaction being a prominent and scalable method.
Grignard Reaction Protocol for Cyclopentyl Phenyl Ketone
This protocol is adapted from established industrial processes and offers high purity and yield.[4][5]
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer
-
Heating mantle
-
Magnesium turnings
-
Bromocyclopentane
-
Benzonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Add a few drops of bromocyclopentane to initiate the reaction. Gentle heating may be required.
-
Once the reaction starts (as evidenced by bubbling and heat generation), add a solution of bromocyclopentane (1.0 eq) in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzonitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of benzonitrile (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl solution until the mixture is acidic (pH ~2-3).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure cyclopentyl phenyl ketone as a colorless to pale yellow liquid.[6]
-
Quantitative Data Summary:
| Reagent | Molar Eq. | Purity | Typical Yield |
| Bromocyclopentane | 1.0 | >98% | 85-95% |
| Magnesium | 1.2 | ||
| Benzonitrile | 1.0 | >99% |
Reduction to this compound: The Core Intermediate
The reduction of the ketone to the corresponding secondary alcohol is a critical step. The choice of reducing agent is crucial to ensure high yield and purity, avoiding over-reduction or side reactions. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
Sodium Borohydride Reduction Protocol
Reaction Scheme:
Materials and Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Reaction Setup:
-
Dissolve cyclopentyl phenyl ketone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a colorless oil or a low-melting solid.[1]
-
Quantitative Data Summary:
| Reagent | Molar Eq. | Purity | Typical Yield |
| Cyclopentyl Phenyl Ketone | 1.0 | >99% | 90-98% |
| Sodium Borohydride | 1.1 | >98% |
Application in the Synthesis of Penehyclidine Hydrochloride: A Case Study
Penehyclidine hydrochloride is a potent anticholinergic agent used for pre-anesthetic medication and in the treatment of organophosphate poisoning.[3] Its synthesis provides an excellent example of the utility of this compound as a key building block.
Synthetic Pathway Overview
The synthesis of Penehyclidine involves the etherification of this compound with a protected quinuclidinol derivative, followed by deprotection and salt formation. A crucial aspect of this synthesis is the control of stereochemistry, as the biological activity of the final drug is often dependent on a specific stereoisomer.[7]
Protocol for the Synthesis of a Penehyclidine Analog (Illustrative)
This protocol illustrates the key etherification step. The synthesis of specific stereoisomers would require the use of chiral starting materials or chiral catalysts.[7]
Reaction Scheme:
Materials and Equipment:
-
Schlenk flask with a magnetic stirrer and reflux condenser
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
This compound
-
3-Quinuclidinol
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Alkoxide Formation:
-
To a Schlenk flask containing a suspension of sodium hydride (1.2 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Etherification:
-
Add a solution of 3-quinuclidinol (1.1 eq) in anhydrous DMF to the alkoxide solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with deionized water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: dichloromethane/methanol gradient) to yield the desired penehyclidine analog.
-
Mechanistic Considerations and Causality in Experimental Design
The choice of reagents and reaction conditions in the provided protocols is dictated by fundamental principles of organic chemistry.
-
Grignard Reaction: The use of anhydrous THF is critical as Grignard reagents are highly reactive towards protic solvents like water. The reaction is typically initiated with a small amount of reactant and gentle heating to overcome the activation energy barrier for the formation of the organomagnesium species.
-
Sodium Borohydride Reduction: NaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of other functional groups like esters or amides. The use of a protic solvent like methanol facilitates the reaction by protonating the intermediate alkoxide.
-
Williamson Ether Synthesis: The use of a strong base like sodium hydride is necessary to deprotonate the secondary alcohol, forming a nucleophilic alkoxide. DMF is a suitable polar aprotic solvent that can dissolve the ionic intermediates and facilitate the Sₙ2 reaction.
Conclusion and Future Perspectives
This compound and its ketone precursor are demonstrably valuable intermediates in pharmaceutical synthesis, particularly for the construction of anticholinergic APIs. The protocols detailed herein provide a solid foundation for researchers and developers working in this area. Future advancements may focus on the development of more efficient and stereoselective methods for the synthesis of chiral this compound derivatives, potentially through asymmetric reduction of the ketone or the use of chiral catalysts in the etherification step. Such innovations will undoubtedly expand the utility of this versatile building block in the ongoing quest for novel and improved therapeutic agents.
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PubChem. This compound. [Link]
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ResearchGate. Synthesis of the Optical Isomers of a New Anticholinergic Drug, Penehyclidine Hydrochloride (8018). [Link]
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PubMed. Synthesis of the optical isomers of a new anticholinergic drug, penehyclidine hydrochloride (8018). [Link]
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Application Notes and Protocols: The Role of Cyclopentyl(phenyl)methanol in the Synthesis of Specific Target Molecules
Abstract
Cyclopentyl(phenyl)methanol (CPM), a secondary benzylic alcohol, is a versatile and strategically important building block in modern organic synthesis. Its unique structure, featuring both a bulky cycloaliphatic group and an aromatic phenyl ring, makes it a valuable precursor for high-value target molecules, particularly in the pharmaceutical industry. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and application of CPM. We will explore its role as a key intermediate in the synthesis of α-Cyclopentylmandelic Acid (CPMA), a direct precursor to the anticholinergic drug Glycopyrrolate. Detailed, field-tested protocols for the synthesis of CPM, its oxidation to a key ketone intermediate, and the subsequent conversion to CPMA are provided. Furthermore, we address the critical aspect of stereochemistry, offering a general protocol for the chiral resolution of racemic CPM, a crucial step for accessing enantiopure pharmaceutical ingredients.
Introduction: The Strategic Value of this compound
This compound (also known as α-Cyclopentylbenzyl alcohol) is an organic compound whose utility extends beyond that of a simple secondary alcohol. Its structure is intrinsically valuable for several reasons:
-
Lipophilic Scaffolding: The cyclopentyl group provides a well-defined, lipophilic moiety that is frequently employed in medicinal chemistry to enhance binding affinity with biological targets and improve pharmacokinetic properties.
-
Reactive Hub: The secondary benzylic alcohol functional group is a versatile handle for a variety of chemical transformations, including oxidation to ketones, esterification, and etherification.
-
Chiral Center: The carbinol carbon is a stereocenter, meaning CPM exists as a pair of enantiomers. This is of paramount importance in pharmaceutical synthesis, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.
The primary focus of these application notes is the role of CPM as a precursor in a multi-step synthesis targeting α-Cyclopentylmandelic Acid (CPMA), the core acidic component of the widely used anticholinergic medication, Glycopyrrolate.[1][2] Glycopyrrolate is used to treat conditions such as peptic ulcers and to reduce secretions during anesthesia.[3][4] Understanding the efficient synthesis and manipulation of CPM is therefore a direct pathway to this important pharmaceutical intermediate.
Synthesis of Racemic this compound
The most direct and reliable method for the laboratory and industrial-scale synthesis of CPM is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[5] For CPM, two equivalent routes are possible: the addition of cyclopentylmagnesium bromide to benzaldehyde or the addition of phenylmagnesium bromide to cyclopentanecarboxaldehyde. The former is often preferred due to the commercial availability and stability of the starting materials.
Causality of Experimental Design
The Grignard reaction is famously sensitive to moisture. The organomagnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Any protic solvent, including water, will protonate the Grignard reagent, quenching the reaction and forming an undesired alkane or arene byproduct.[6] Therefore, the use of anhydrous solvents (typically diethyl ether or tetrahydrofuran) and flame-dried glassware is non-negotiable for achieving high yields. Diethyl ether is a classic choice due to its ability to solvate the magnesium species and its low boiling point, which simplifies product isolation.
Experimental Workflow: Grignard Synthesis of CPM
Caption: High-level workflow for the synthesis of CPM via Grignard reaction.
Detailed Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 small crystal)
-
Cyclopentyl bromide (1.1 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
Grignard Formation: To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. The iodine helps to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of cyclopentyl bromide (1.1 eq) in anhydrous Et₂O. Add a small portion of this solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.
-
Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Addition: Cool the reaction flask to 0°C using an ice bath. Add a solution of benzaldehyde (1.0 eq) in anhydrous Et₂O to the dropping funnel and add it dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours or until TLC analysis indicates complete consumption of the benzaldehyde.
-
Work-up: Cool the flask back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This is a milder alternative to strong acid and minimizes potential side reactions.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with Et₂O.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.
Core Application: A Synthetic Pathway to a Glycopyrrolate Precursor
As established, CPM is a valuable precursor to α-Cyclopentylmandelic Acid (CPMA). The most efficient synthetic route involves a two-step process: the oxidation of the secondary alcohol (CPM) to the corresponding ketone, followed by the conversion of the ketone to the α-hydroxy acid (CPMA).
Synthetic Pathway Overview
Caption: Two-step conversion of CPM to the Glycopyrrolate precursor, CPMA.
Protocol 1: Oxidation of CPM to Cyclopentyl Phenyl Ketone
The oxidation of secondary benzylic alcohols is a well-established transformation.[7] While classic chromium-based reagents like Pyridinium chlorochromate (PCC) or Jones reagent are effective, modern, greener alternatives are often preferred.[8] A convenient and inexpensive procedure uses trichloroisocyanuric acid (TCCA) or simple household bleach (NaOCl) with a phase-transfer catalyst.[9][10]
Materials:
-
This compound (1.0 eq)
-
Trichloroisocyanuric acid (TCCA) (0.5 eq)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.01 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of TEMPO (0.01 eq).
-
Oxidation: Cool the mixture to 0°C and add TCCA (0.5 eq) portion-wise over 15 minutes, monitoring the internal temperature.
-
Reaction: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any excess oxidant.
-
Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude cyclopentyl phenyl ketone can often be used in the next step without further purification. If necessary, purify via flash column chromatography.
Protocol 2: Synthesis of α-Cyclopentylmandelic Acid (CPMA) from Ketone
The conversion of a ketone to an α-hydroxy carboxylic acid is classically achieved via the formation of a cyanohydrin intermediate, followed by acidic hydrolysis.
Causality of Mechanism: The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by protonation of the resulting alkoxide to form the cyanohydrin. The nitrile group of the cyanohydrin is then hydrolyzed under harsh acidic conditions (e.g., concentrated HCl or H₂SO₄) and heat, proceeding through an amide intermediate to furnish the final carboxylic acid.
Materials:
-
Cyclopentyl phenyl ketone (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Acetic Acid
-
Ethanol/Water solvent mixture
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Cyanohydrin Formation: In a flask, dissolve cyclopentyl phenyl ketone (1.0 eq) in ethanol. Add a solution of sodium cyanide (1.2 eq) in water.
-
Cool the mixture to 0°C and slowly add acetic acid dropwise to generate HCN in situ. CAUTION: HCN is an extremely toxic gas. This step must be performed in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 12-24 hours until TLC shows complete conversion of the ketone.
-
Hydrolysis: Carefully pour the reaction mixture into an excess of concentrated HCl.
-
Reflux: Heat the mixture to reflux for 4-6 hours. This will hydrolyze the nitrile to the carboxylic acid.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration. Wash the solid with cold water.
-
Purification: Recrystallize the crude α-Cyclopentylmandelic Acid from a suitable solvent (e.g., water or a toluene/heptane mixture) to obtain the pure product.
Stereochemical Control: Accessing Enantiopure CPM
For many pharmaceutical applications, obtaining a single enantiomer of a chiral intermediate is essential. Racemic CPM can be separated into its constituent (R)- and (S)-enantiomers through a process called chiral resolution. Enzymatic resolution is a powerful and green technique that utilizes the stereoselectivity of enzymes, such as lipases, to selectively acylate one enantiomer, allowing for easy separation.[11]
Workflow: Enzymatic Chiral Resolution
Caption: General workflow for the kinetic resolution of racemic CPM using a lipase.
General Protocol: Lipase-Catalyzed Resolution of (±)-CPM
Principle: This protocol relies on the principle of kinetic resolution. The lipase enzyme will catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. By stopping the reaction at approximately 50% conversion, the mixture will contain one enantiomer as the unreacted alcohol and the other as the newly formed ester. These two compounds have different polarities and can be separated using standard chromatography.
Materials:
-
Racemic this compound (1.0 eq)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., Vinyl acetate, 2-3 eq)
-
Anhydrous solvent (e.g., Toluene or MTBE)
-
Molecular sieves (4Å)
Procedure:
-
Setup: To a flask containing a stir bar, add racemic CPM (1.0 eq), anhydrous toluene, and freshly activated molecular sieves.
-
Acylation: Add the acyl donor, vinyl acetate (2-3 eq), followed by the immobilized lipase (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C).
-
Monitoring: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze the sample by chiral HPLC or chiral GC to determine both the conversion and the enantiomeric excess (e.e.) of the remaining alcohol.
-
Completion: Stop the reaction when it reaches approximately 50% conversion. This point theoretically provides the highest possible yield and e.e. for both the remaining alcohol and the ester product.
-
Work-up: Filter off the immobilized enzyme (it can often be washed and reused). Concentrate the filtrate under reduced pressure.
-
Separation: Separate the unreacted CPM enantiomer from the esterified CPM enantiomer by flash column chromatography.
-
Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol) to yield the other pure enantiomer of CPM.
Physicochemical and Safety Data
Proper handling of all chemical reagents is critical. Researchers should consult the full Safety Data Sheet (SDS) before use.
| Property | Value |
| Chemical Formula | C₁₂H₁₆O |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 4397-01-7 |
| Appearance | Colorless to pale yellow liquid or solid |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| GHS Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 |
Data sourced from PubChem CID 316741.
References
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-
Grignard Reactions in Cyclopentyl Methyl Ether. (2016). Chemistry – An Asian Journal. [Link]
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Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
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-
Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. (2018). Journal of Flow Chemistry. [Link]
- WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.
-
Grignard Reactions in Cyclopentyl Methyl Ether. (2016). ResearchGate. [Link]
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Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones. (2003). The Journal of Organic Chemistry. [Link]
-
Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]
-
Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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-
Grignard Synthesis of Triphenylmethanol. Chem 355 Jasperse. [Link]
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(PDF) Sequential α-lithiation and aerobic oxidation of an arylacetic acid - continuous-flow synthesis of cyclopentyl mandelic acid. (2018). ResearchGate. [Link]
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PubChem Compound Summary for CID 316741, this compound. National Center for Biotechnology Information. [Link]
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A Convenient Protocol for the Oxidation of Benzyl and Secondary Alcohols to Carbonyl Compounds by Trichoroisocyanuric Acid. (2006). ResearchGate. [Link]
-
Grignard Synthesis of Triphenylmethanol. (2015). Organic CHEMISTRY - An Indian Journal. [Link]
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Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. (2012). Journal of Chemical Education. [Link]
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Application Notes and Protocols for Reactions Involving Cyclopentyl(phenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Bulky Secondary Alcohol
Cyclopentyl(phenyl)methanol (CAS No. 4397-01-7) is an aromatic alcohol that serves as a crucial building block in modern organic synthesis.[1] Its structure, featuring a bulky cyclopentyl group and a phenyl ring attached to a secondary alcohol moiety, makes it a valuable intermediate in the development of novel pharmaceuticals and fine chemicals.[1] The compound's physical properties, such as its high boiling point and ability to participate in hydrogen bonding, influence its reactivity and handling. This guide provides detailed experimental setups for the synthesis of this compound and its subsequent use in key synthetic transformations, grounded in established chemical principles and safety protocols. The methodologies are designed for researchers, scientists, and professionals in drug development, offering both procedural steps and the causal logic behind them.
Section 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through two primary and reliable routes: the Grignard reaction, which creates the carbon-carbon bond forming the carbinol center, and the reduction of the corresponding ketone.
Method A: Grignard Reaction Synthesis
The Grignard reaction is a cornerstone of C-C bond formation. In this context, the addition of a phenyl Grignard reagent to cyclopentanecarboxaldehyde provides a direct and high-yielding route to the target alcohol. The causality behind this choice is the powerful nucleophilicity of the organomagnesium halide, which readily attacks the electrophilic carbonyl carbon. Anhydrous conditions are critical, as Grignard reagents react violently with water.[2] The use of Cyclopentyl Methyl Ether (CPME) as a solvent is a modern, green alternative to traditional ethers like THF, offering advantages such as a higher boiling point, reduced peroxide formation, and stability under basic conditions.[3][4]
Caption: Workflow for Grignard Synthesis of this compound.
-
Preparation: All glassware must be rigorously dried in an oven at 120°C overnight or with a heat gun under high vacuum immediately before use.[2]
-
Grignard Reagent Formation: In a two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq). The system should be flushed with argon or nitrogen. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether or CPME is added dropwise to the magnesium turnings.[5] The reaction is often initiated with a small iodine crystal or by gentle heating. Once initiated, the reaction is typically self-sustaining. After the addition is complete, the mixture is refluxed for 1 hour to ensure complete formation of the phenylmagnesium bromide.
-
Addition: The Grignard solution is cooled to 0°C in an ice bath. A solution of cyclopentanecarboxaldehyde (1.0 eq) in the same anhydrous solvent is added dropwise via the dropping funnel, maintaining the temperature below 10°C. The choice to add the aldehyde slowly to the Grignard reagent prevents dimerization and other side reactions.
-
Quenching and Work-up: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This protonates the intermediate alkoxide and precipitates magnesium salts, which are easier to filter than magnesium hydroxide formed from quenching with water.
-
Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice more with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[7] The crude product is purified by flash column chromatography on silica gel to yield pure this compound.
Method B: Reduction of Cyclopentyl Phenyl Ketone
An alternative strategy involves the reduction of a ketone precursor, Cyclopentyl Phenyl Ketone. This two-step approach first requires the synthesis of the ketone, followed by its reduction. This method is advantageous when the corresponding ketone is more readily available or more stable than the aldehyde required for the Grignard synthesis. The reduction of the ketone to a secondary alcohol is a highly efficient and selective transformation, typically accomplished using mild reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.
Caption: Workflow for Synthesis via Ketone Reduction.
Part 1: Synthesis of Cyclopentyl Phenyl Ketone [8]
-
Reaction Setup: In a 100 mL round-bottomed flask, suspend 2-cyclopentabenzoylacetate (1.0 eq), sodium hydroxide (1.5 eq), and sodium carbonate (1.0 eq) in water.
-
Reaction: Heat the suspension to 80°C and stir for 3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Extract the product three times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography (eluent: ethyl acetate/petroleum ether 1:10) to yield Cyclopentyl Phenyl Ketone.[8]
Part 2: Reduction to this compound
-
Reaction Setup: Dissolve Cyclopentyl Phenyl Ketone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution. The portion-wise addition is a critical control measure to manage the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the ketone by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water, followed by 1M HCl to neutralize excess NaBH₄. Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product. Further purification is typically not necessary if the starting ketone was pure, but column chromatography can be performed if needed.
| Parameter | Method A: Grignard Reaction | Method B: Ketone Reduction |
| Key Reagents | Bromobenzene, Mg, Cyclopentanecarboxaldehyde | Cyclopentyl Phenyl Ketone, NaBH₄ |
| Solvent | Anhydrous Diethyl Ether or CPME | Methanol or Ethanol |
| Temperature | 0°C to Reflux | 0°C to Room Temperature |
| Key Advantage | Direct C-C bond formation | Use of a stable ketone precursor; mild conditions |
| Key Challenge | Strict anhydrous conditions required | Two-step process |
Section 2: Key Reactions and Protocols
As a secondary alcohol, this compound can undergo a variety of useful transformations, most notably oxidation to its corresponding ketone and esterification to form valuable esters.
Protocol 2.1: Oxidation to Cyclopentyl Phenyl Ketone
The oxidation of secondary alcohols to ketones is a fundamental transformation. Pyridinium chlorochromate (PCC) is a selective reagent that accomplishes this without over-oxidation.[9] The reaction proceeds by forming a chromate ester intermediate, followed by an E2-type elimination to yield the ketone.
Caption: Workflow for the Oxidation of this compound.
-
Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) and an equal weight of Celite or silica gel in anhydrous dichloromethane (DCM). The solid support prevents the formation of a dense, unmanageable tar.
-
Reaction: Add a solution of this compound (1.0 eq) in DCM dropwise to the stirred suspension. The reaction is typically exothermic and the mixture will turn dark brown/black.
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress is monitored by TLC until the starting alcohol spot has disappeared.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel or Florisil to remove the chromium byproducts. Wash the plug thoroughly with additional ether.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude Cyclopentyl Phenyl Ketone can be purified by flash chromatography if necessary.
Protocol 2.2: Fisher Esterification
Fisher esterification is the acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[10] The reaction is an equilibrium process. To drive it towards the product, an excess of one reactant (typically the cheaper one, like acetic acid) is used, or water is removed as it is formed.
Caption: Workflow for Fisher Esterification.
-
Setup: In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (e.g., glacial acetic acid, 3-5 eq), and several boiling chips.[10]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the mixture while swirling. This step is exothermic.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 1-3 hours. Monitor the reaction's progress by TLC.
-
Work-up: Cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize the acids), and finally with brine. The bicarbonate wash must be done carefully due to CO₂ evolution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography.
Section 3: Safety and Handling
Proper safety precautions are paramount when working with this compound and the associated reagents. Users must consult the full Safety Data Sheet (SDS) for each chemical before starting any experiment.[11]
-
This compound Hazards: This compound is classified as harmful if swallowed, causes skin irritation, may cause serious eye irritation, and may cause respiratory irritation.[12][13]
-
GHS Hazard Statements: H302, H315, H319, H335.[13]
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.
-
Reagent-Specific Hazards:
-
Grignard Reagents: Extremely reactive with water and protic solvents. Handle under an inert atmosphere.
-
Sodium Borohydride (NaBH₄): Reacts with acidic solutions to produce flammable hydrogen gas.
-
Pyridinium Chlorochromate (PCC): A suspected carcinogen and a strong oxidizing agent. Handle with extreme care and use a solid support to minimize contact.
-
Concentrated Acids (H₂SO₄): Highly corrosive. Add to solutions slowly and with cooling.
-
References
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- Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
- Grignard Reaction lab, Synthesis of Triphenylmethanol. YouTube.
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The Fulcrum of Innovation: Cyclopentyl(phenyl)methanol as a Versatile Precursor in Modern Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the identification of versatile and strategically functionalized building blocks is paramount. Cyclopentyl(phenyl)methanol, a secondary benzylic alcohol, has emerged as a molecule of significant interest. Its unique structural architecture, combining a flexible cyclopentyl moiety with a rigid phenyl group, imparts a distinctive three-dimensional character to its derivatives. This feature is of particular importance in the design of bioactive molecules, where precise spatial orientation is critical for target engagement. This guide provides an in-depth exploration of this compound as a precursor, offering detailed application notes and protocols for its derivatization into novel chemical entities with potential therapeutic applications.
This compound, with the CAS number 4397-01-7, is an organic compound that presents as a colorless to pale yellow liquid or solid, contingent on temperature and purity.[1] Its structure features a chiral center at the carbinol carbon, opening avenues for the synthesis of enantiomerically pure compounds. The hydroxyl group serves as a key handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of a diverse array of derivatives.[1]
Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₂H₁₆O |
| Molecular Weight | 176.25 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Solubility | Moderately soluble in organic solvents, sparingly soluble in water |
| Boiling Point | Influenced by hydrogen bonding capabilities[1] |
Strategic Synthesis of the Precursor: this compound
The efficient synthesis of this compound is a critical first step. While several methods exist, the most common and scalable approach involves the reduction of its corresponding ketone, cyclopentyl phenyl ketone.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
The Grignard reaction between benzonitrile and cyclopentylmagnesium bromide is a highly effective method for producing cyclopentyl phenyl ketone.[3] This ketone can then be readily reduced to the target alcohol using a variety of reducing agents, with sodium borohydride (NaBH₄) being a mild and selective choice.
Application as a Precursor: Gateway to Diverse Chemical Scaffolds
The true value of this compound lies in its utility as a precursor for a wide range of chemical compounds. The hydroxyl group is a versatile functional handle for transformations such as esterification and etherification, leading to novel molecules with potentially valuable pharmacological properties.
Esterification: Crafting Bioactive Esters
The esterification of this compound allows for the introduction of a wide variety of acyl groups, significantly diversifying the chemical space accessible from this precursor. The resulting esters can exhibit a range of biological activities, and this transformation is a cornerstone of medicinal chemistry.
Mechanism of Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid.[4] The mechanism involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack by the alcohol.[5] Subsequent dehydration yields the ester.[5]
Caption: Mechanism of Fischer-Speier Esterification.
Protocol: Synthesis of Cyclopentyl(phenyl)methyl Acetate
This protocol describes a general procedure for the synthesis of an ester derivative of this compound using acetic acid as an example.
Materials:
-
This compound
-
Acetic acid (glacial)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (e.g., 5-10 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Self-Validation: The formation of the ester can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the alcohol proton and appearance of a new singlet for the acetyl methyl group) and IR (appearance of a strong carbonyl stretch around 1735 cm⁻¹).
Etherification: Building Novel Ether Linkages
The Williamson ether synthesis is a versatile and reliable method for preparing ethers, including those derived from secondary alcohols like this compound.[6][7] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a primary alkyl halide.[8]
Mechanism of Williamson Ether Synthesis
The reaction proceeds in two main steps: deprotonation of the alcohol and subsequent nucleophilic substitution.[8]
Caption: Mechanism of Williamson Ether Synthesis.
Protocol: Synthesis of Benzyl Cyclopentyl(phenyl)methyl Ether
This protocol provides a general method for the synthesis of an ether derivative of this compound using benzyl bromide as the alkylating agent.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality in Experimental Choices: The use of a strong base like NaH is crucial for the complete deprotonation of the secondary alcohol, forming the highly nucleophilic alkoxide.[9] Anhydrous conditions are essential as NaH reacts violently with water. The Sₙ2 reaction is favored by using a primary alkyl halide like benzyl bromide to minimize competing elimination reactions that can occur with secondary or tertiary halides.[7]
Relevance in Drug Discovery and Development
The cyclopentyl moiety is a feature in a number of pharmacologically active compounds. For instance, derivatives of 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one have been synthesized and evaluated as antiproliferative agents, suggesting that the cyclopentyl group can be a valuable component in the design of novel anticancer therapies.[10] Furthermore, the synthesis of substituted phenyl cyclopentyl ethanes is an active area of research in medicinal chemistry, as this structural motif is present in various biologically active compounds.[3]
A prominent example highlighting the importance of the cyclopentyl scaffold is in the synthesis of Glycopyrrolate, an anticholinergic drug. A key intermediate in its synthesis is a derivative of cyclopentyl mandelic acid, which is structurally related to this compound.[7] This underscores the potential of cyclopentyl-containing building blocks in the development of therapeutic agents.
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its unique structural features and the reactivity of its hydroxyl group provide a gateway to a wide range of novel esters and ethers. The protocols detailed in this guide offer a solid foundation for researchers to explore the synthesis of new chemical entities based on this scaffold. The established presence of the cyclopentyl motif in bioactive molecules suggests that derivatives of this compound hold significant promise for the discovery and development of new therapeutic agents.
References
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Esterification. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258. [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Watanabe, K., Yamagiwa, N., & Torisawa, Y. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258. [Link]
-
ResearchGate. (n.d.). Gas-phase etherification of cyclopentanol with methanol to cyclopentyl methyl ether catalyzed by zeolites. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2008). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. Retrieved from [Link]
-
PubMed Central. (n.d.). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. Retrieved from [Link]
-
PubMed. (2021, January 1). Synthesis and antiproliferative evaluation of novel 8-cyclopentyl-7,8-dihydropteridin-6(5H)-one derivatives as potential anticancer agents. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of cyclopentyl phenyl ketone.
-
PubMed Central. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid.
-
ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
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Application Note: High-Throughput Quantitative Analysis of Cyclopentyl(phenyl)methanol in Pharmaceutical Matrices
Abstract
This comprehensive application note details robust and validated analytical methodologies for the precise quantification of Cyclopentyl(phenyl)methanol. Primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection as the principal technique, we also provide a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. All methodologies are designed to be self-validating, adhering to the stringent principles of scientific integrity and the guidelines set forth by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for this compound
This compound (CAS 4397-01-7) is an organic compound featuring a cyclopentyl and a phenyl group attached to a methanol core.[1] Its structural characteristics make it a pertinent intermediate in organic synthesis and potentially in the development of pharmaceutical products.[1] Accurate and precise quantification of this compound is paramount during drug development and manufacturing for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, and for quality control of final products.
This document provides a detailed guide to the analytical techniques best suited for the quantification of this non-volatile and thermally stable compound. We will explore the nuances of method development, including the selection of stationary and mobile phases, and the critical parameters for method validation.
Principle Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for the analysis of moderately polar and non-polar compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.
The "Why": Causality in Method Design
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen due to the hydrophobic nature of the cyclopentyl and phenyl rings of the analyte. This provides strong hydrophobic interactions, leading to good retention and separation from polar impurities.
-
Mobile Phase Composition: A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A gradient is preferred over an isocratic elution to ensure the elution of any potential impurities with a wide range of polarities and to maintain a reasonable analysis time. For phenyl-containing analytes, methanol can sometimes enhance selectivity through π-π interactions with phenyl-based stationary phases.[2][3] However, for a standard C18 column, acetonitrile provides excellent peak shape and efficiency.
-
Detection: UV detection is selected based on the presence of the phenyl group, which is a strong chromophore. The wavelength of maximum absorbance (λmax) for the phenyl group provides high sensitivity for quantification.
Visualizing the HPLC Workflow
Caption: High-level workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Materials:
-
This compound reference standard (≥98% purity)[4]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for cleaning)
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides high resolution and efficiency for this type of analyte. |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | The organic modifier for eluting the analyte. |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B | A gradient ensures sharp peaks and separation from impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection Wavelength | 220 nm | Provides high sensitivity for the phenyl chromophore. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the initial mobile phase. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of 1 mg/mL. Prepare a series of dilutions for the linearity study (e.g., 0.05, 0.1, 0.5, 1.0, 1.5 mg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to an expected final concentration of 1 mg/mL.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For orthogonal confirmation and identification of potential volatile impurities, GC-MS is an invaluable tool.[5] Given that this compound is thermally stable, it is amenable to GC analysis.
Rationale for GC-MS
-
Separation Principle: GC separates compounds based on their volatility and interaction with the stationary phase. This provides a different separation mechanism compared to HPLC, offering true orthogonality.
-
Detection: Mass spectrometry provides mass-to-charge ratio information, which allows for positive identification of the analyte and characterization of unknown impurities based on their fragmentation patterns.
Detailed GC-MS Protocol
Instrumentation: A standard GC system coupled with a Mass Spectrometer (e.g., a single quadrupole or ion trap).
Materials:
-
This compound reference standard (≥98% purity)
-
Dichloromethane (GC grade)
Chromatographic and MS Conditions:
| Parameter | Value | Rationale |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A common, robust column for a wide range of analytes. |
| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | 100 °C (hold 1 min), then 10 °C/min to 280 °C (hold 5 min) | A temperature ramp to separate compounds with different volatilities. |
| Injection Mode | Split (10:1) | Prevents column overloading. |
| Injection Volume | 1 µL | A standard volume for GC analysis. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-400 m/z | Covers the expected mass range of the analyte and its fragments. |
Procedure:
-
Standard and Sample Preparation: Prepare 1 mg/mL solutions in dichloromethane.
-
Analysis: Inject into the GC-MS system.
-
Identification: Confirm the identity of this compound by its retention time and mass spectrum (comparing to a reference or library spectrum).
Method Validation: Ensuring Trustworthiness and Reliability
A developed analytical method is incomplete without rigorous validation to demonstrate its suitability for the intended purpose.[6] The validation of the primary HPLC method should be performed according to ICH Q2(R1) guidelines.[7]
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | The peak for this compound should be pure and free from interference from the blank and placebo. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | Typically 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Visualizing the Validation Process
Caption: Key stages in the validation of an analytical method for this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound. The primary RP-HPLC method, when fully validated according to ICH guidelines, is suitable for routine quality control and stability testing. The orthogonal GC-MS method serves as an excellent confirmatory technique and for the identification of volatile impurities. By understanding the scientific principles behind the method development choices, researchers can confidently apply and adapt these protocols to their specific needs in the pharmaceutical development landscape.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (1-Phenylcyclopentyl)methanol. PubChem. Retrieved from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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Application Notes & Protocols: High-Purity Isolation of Cyclopentyl(phenyl)methanol
Abstract
Cyclopentyl(phenyl)methanol is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. The stereochemical and electronic properties conferred by its secondary alcohol moiety, adjacent to both an aliphatic ring and an aromatic system, make it a versatile building block. However, its efficacy in downstream applications is critically dependent on its purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust purification techniques for this compound, ensuring the removal of common process-related impurities such as unreacted starting materials, reagents, and byproducts. We will explore purification strategies grounded in the compound's physicochemical properties, offering detailed, field-proven protocols for flash column chromatography and recrystallization, along with guidance on post-purification analysis.
Strategic Overview: The Importance of Purity
In pharmaceutical development, the purity of an intermediate like this compound is not merely a quality metric; it is a prerequisite for safety, efficacy, and regulatory compliance. Impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce potentially toxic components into the final drug substance. Therefore, a robust and validated purification strategy is essential.
The choice of purification technique is dictated by the physicochemical properties of the target compound and its impurities. This compound possesses both polar (hydroxyl group) and non-polar (phenyl and cyclopentyl groups) characteristics, making it amenable to several purification methods.
Physicochemical Properties of this compound
Understanding the fundamental properties of the target molecule is the first step in designing an effective purification workflow.
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₂H₁₆O | - |
| Molecular Weight | 176.25 g/mol [1][2][3] | Influences diffusion rates and elution behavior. |
| Appearance | Colorless to pale yellow liquid or solid | The physical state at room temperature is the primary determinant for choosing between recrystallization (for solids) and distillation (for liquids). |
| Polarity | Moderately polar | The hydroxyl group allows for hydrogen bonding, while the hydrocarbon rings provide significant non-polar character. This dual nature is ideal for separation by column chromatography. |
| Solubility | Moderately soluble in common organic solvents (e.g., Chloroform, slightly in Methanol); sparingly soluble in water. | Critical for selecting solvents for both chromatography and recrystallization. |
| Boiling Point | High; likely >200 °C at atm. pressure (by inference from similar structures like Cyclopentyl phenyl ketone, BP 136-140°C at 16 mmHg[4]) | Atmospheric distillation is likely unsuitable due to the high temperature required, which risks thermal decomposition. Vacuum distillation is the preferred method if distillation is chosen.[5][6][7] |
| XLogP3 | 2.9 | Indicates a preference for lipophilic environments, guiding solvent selection for liquid-liquid extraction and chromatography.[1][3] |
Purification Decision Workflow
The selection of an appropriate purification technique is a logical process based on the characteristics of the crude material.
Caption: Decision workflow for selecting a purification technique.
Primary Purification Technique: Flash Column Chromatography
Flash column chromatography is the most versatile and widely applicable method for purifying this compound, capable of separating it from both more polar and less polar impurities. The principle relies on partitioning the components of a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[8][9]
Causality Behind Experimental Choices
-
Stationary Phase: Silica gel is the adsorbent of choice. Its surface is rich in silanol (Si-OH) groups, making it highly polar. This compound, being a moderately polar alcohol, will interact with the silica via hydrogen bonding, retarding its movement down the column relative to non-polar impurities (e.g., hydrocarbon byproducts).
-
Mobile Phase (Eluent): The key to successful separation is selecting an eluent system that provides a differential affinity for the compounds in the mixture. A binary solvent system, typically a non-polar solvent (e.g., Hexane or Petroleum Ether) mixed with a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether), is used.[10] By gradually increasing the proportion of the polar solvent (gradient elution), compounds are eluted in order of increasing polarity.[9]
Protocol 1: Flash Column Chromatography Purification
This protocol is a self-validating system, beginning with analytical Thin Layer Chromatography (TLC) to determine the optimal solvent conditions before committing to the preparative column.
Step 1: Eluent System Optimization via TLC
-
Prepare TLC Chambers: Use three separate chambers with the following Hexane:Ethyl Acetate (v/v) ratios: 8:2, 7:3, and 6:4.
-
Spotting: Dissolve a small amount of the crude product in a volatile solvent (e.g., Dichloromethane). Spot the solution onto three separate TLC plates.
-
Development: Place one plate in each chamber and allow the solvent front to travel to ~0.5 cm from the top.
-
Visualization: Visualize the plates under a UV lamp (254 nm) to see the aromatic components. Stain with an appropriate reagent (e.g., p-anisaldehyde or potassium permanganate) to visualize the alcohol.
-
Selection: The ideal solvent system is one that moves the target compound to a Retention Factor (Rf) value of approximately 0.25-0.35.[11] This provides the best balance between separation and elution time. Adjust solvent ratios as needed. If the compound barely moves, increase the ethyl acetate concentration; if it moves too close to the solvent front, increase the hexane concentration.[11]
Step 2: Column Packing
-
Select Column Size: Use a column with a diameter such that the silica gel height is ~15-20 cm. The amount of silica should be 50-100 times the weight of the crude sample.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate) to form a homogenous slurry.
-
Pack the Column: Clamp the column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.[8]
-
Equilibrate: Once packed, run 2-3 column volumes of the initial eluent through the silica bed to ensure it is fully settled and equilibrated.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like Dichloromethane. Using a pipette, carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for higher resolution): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (~2-3 times the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the initial eluent to the column and apply positive pressure (using a pump or regulated air line).
-
Gradient Elution: Start with a low-polarity mixture (e.g., 95:5 Hexane:EtOAc). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20) as the separation proceeds. This ensures that non-polar impurities elute first, followed by the desired product, and finally any highly polar impurities.
-
Collect Fractions: Collect the eluate in a series of numbered test tubes or flasks. The size of the fractions should be approximately 1/4 of the column volume.
-
Monitor Fractions: Spot every few fractions on a TLC plate to track the elution of the product. Combine the fractions that contain the pure product.
Step 5: Product Isolation
-
Solvent Removal: Combine the pure fractions in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator.
-
Final Drying: Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
Alternative Technique: Recrystallization
If the crude this compound is a solid, or if it can be induced to solidify, recrystallization is an excellent and economical method for achieving high purity.[12] The technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Causality Behind Experimental Choices
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound completely when hot but very poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[13] For a molecule with both polar and non-polar features, a mixed-solvent system is often effective.[14][15][16] A good starting point is a polar solvent in which the compound is soluble (e.g., ethanol, isopropanol, or acetone) and a non-polar anti-solvent in which it is insoluble (e.g., water or hexane).
Protocol 2: Two-Solvent Recrystallization
Step 1: Solvent System Screening
-
Place a small amount of crude material (~50 mg) in a test tube.
-
Add a good solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.
-
Add the anti-solvent (e.g., water) dropwise at elevated temperature until the solution becomes faintly cloudy (turbid).
-
Add a drop or two of the good solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. If high-quality crystals form, the solvent system is suitable.
Step 2: Bulk Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent required to fully dissolve the solid.[13]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Induce Crystallization: Add the "anti-solvent" dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
Purity and Identity Verification
Post-purification analysis is a mandatory step to confirm the purity and structural identity of the isolated this compound. A combination of chromatographic and spectroscopic methods should be employed.[17]
Caption: Workflow for post-purification quality control analysis.
| Technique | Principle | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. | Provides quantitative purity assessment (e.g., area % purity). It is the standard for analyzing non-volatile or thermally unstable compounds.[18] |
| Gas Chromatography (GC) | Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase. | Ideal for detecting and quantifying residual solvents and other volatile impurities.[18][19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Confirms the chemical structure and can reveal the presence of impurities if their signals are distinct from the main compound. |
| Mass Spectrometry (MS) | Ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | Confirms the molecular weight of the compound, providing definitive identity verification. |
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 316741, this compound. Retrieved from [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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OMICS International (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
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The Open University (2024). The science of alcohol: 3.2.3 Vacuum distillation. Retrieved from [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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COMMON SOLVENTS FOR CRYSTALLIZATION. PDF document. Retrieved from [Link]
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Drawell (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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Reddit r/Chempros (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
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Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]
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Agilent Technologies (2014). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
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BevZero (2024). Vacuum Distillation: Gentle And Efficient Dealcoholization. Retrieved from [Link]
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
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H2O GmbH. Vacuum distillation | Purpose & how it works. Retrieved from [Link]
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IISTE (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
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Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
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University of Calgary. Column chromatography. Retrieved from [Link]
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University of York, Department of Chemistry. Single-solvent recrystallisation. Retrieved from [Link]
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wein.plus Lexicon. Vacuum distillation. Retrieved from [Link]
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Waters Corporation. Method Development With Convergence Chromatography. Retrieved from [Link]
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Lechler GmbH. What is Vacuum Distillation & How Does it Work?. Retrieved from [Link]
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Columbia University, Department of Chemistry. Column chromatography. Retrieved from [Link]
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ChemSynthesis (2025). cyclopentylmethanol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123544, (1-Phenylcyclopentyl)methanol. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123544, (1-Phenylcyclopentyl)methanol. Retrieved from [Link]
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Application Notes and Protocols: Catalytic Applications of Cyclopentyl(phenyl)methanol Derivatives
Introduction: The Architectural Advantage of Cyclopentyl(phenyl)methanol Derivatives in Asymmetric Catalysis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1] Chiral ligands and auxiliaries are the molecular architects that guide chemical reactions to produce a desired enantiomer with high precision.[2] Among the vast array of chiral building blocks, derivatives of this compound have emerged as highly effective precursors for a class of catalysts and ligands that offer exceptional stereocontrol in a variety of asymmetric transformations.[3]
The efficacy of these derivatives stems from their unique structural features. The bulky cyclopentyl and phenyl groups attached to the chiral carbinol center create a well-defined, sterically hindered environment. This rigid framework is instrumental in differentiating between the two faces of a prochiral substrate, a fundamental requirement for achieving high enantioselectivity.[2] These molecules serve as the foundation for powerful catalysts, most notably the oxazaborolidine catalysts used in the Corey-Bakshi-Shibata (CBS) reduction.[4][5]
This guide provides an in-depth exploration of the catalytic applications of this compound derivatives. It is designed for researchers and drug development professionals, offering not only detailed, field-tested protocols but also the underlying mechanistic principles and causalities that govern their success.
Core Application: Asymmetric Ketone Reduction via the Corey-Bakshi-Shibata (CBS) Protocol
The most prominent application of this compound derivatives is in the preparation of chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[5][6] This reaction, known as the Corey-Bakshi-Shibata (CBS) reduction, is renowned for its reliability, high enantiomeric excess (often >95% ee), and predictable stereochemical outcome.[3][5]
The "Why": Causality Behind the CBS Catalyst's Efficacy
The success of the CBS reduction lies in a well-orchestrated catalytic cycle where the oxazaborolidine catalyst acts as a chiral scaffold.[4][7]
-
Dual Activation: The catalyst possesses both a Lewis acidic boron atom and a Lewis basic nitrogen atom.[6][7] The nitrogen atom coordinates to the borane (BH₃), activating it as a potent hydride donor. Simultaneously, the now more Lewis-acidic boron atom coordinates to the ketone's carbonyl oxygen.[6]
-
Steric Direction: This dual coordination locks the ketone and the borane into a rigid, six-membered ring transition state.[6][7] The bulky substituents on the catalyst (derived from the this compound backbone) effectively shield one face of the ketone, forcing the hydride transfer to occur exclusively from the other, more accessible face. This enforced orientation is the origin of the high enantioselectivity.
Visualization of the CBS Catalytic Cycle
The following diagram illustrates the key steps in the catalytic reduction of a ketone.
Caption: The catalytic cycle of the CBS reduction.
Detailed Laboratory Protocol: Asymmetric Reduction of Acetophenone
This protocol describes a representative procedure for the reduction of acetophenone to (R)-1-phenylethanol using a CBS catalyst derived from (R)-cyclopentyl(phenyl)methanol.
Materials & Reagents:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen inlet
Workflow Visualization:
Sources
- 1. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Cyclopentyl(phenyl)methanol
These application notes provide a detailed guide for the synthesis of Cyclopentyl(phenyl)methanol, a valuable secondary alcohol intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, field-proven insights, and robust safety protocols. Two primary, reliable synthetic routes are presented: the Grignard reaction and the reduction of a ketone.
Introduction
This compound (CAS No. 4397-01-7) is a secondary alcohol characterized by the presence of both a cyclopentyl and a phenyl group attached to the carbinol carbon.[1] Its structure makes it a key building block in organic synthesis, particularly for molecules with potential therapeutic applications. Understanding its synthesis is crucial for chemists aiming to incorporate this moiety into larger, more complex structures. This guide provides two distinct and effective protocols for its preparation, catering to different starting material availability and laboratory capabilities.
Chemical Principles and Mechanistic Overview
The synthesis of this compound can be approached from two common starting points: the formation of a new carbon-carbon bond via a Grignard reaction or the reduction of a corresponding ketone.
Method 1: Grignard Reaction
This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, phenylmagnesium bromide, to the electrophilic carbonyl carbon of cyclopentanecarbaldehyde. The reaction proceeds through a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[2] The primary advantage of this method is the direct formation of the desired carbon skeleton.
Method 2: Reduction of Cyclopentyl Phenyl Ketone
This method involves the reduction of the carbonyl group of cyclopentyl phenyl ketone to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4] Sodium borohydride is a milder and safer reagent, typically used in protic solvents like methanol or ethanol, making it a preferred choice for many laboratory settings.[5] LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions but can be effective if the ketone is sterically hindered or less reactive.[6][7]
Visualizing the Synthetic Pathways
To better illustrate the chemical transformations, the following diagrams outline the two synthetic routes.
Caption: Synthetic routes to this compound.
Experimental Protocols
PART 1: Synthesis via Grignard Reaction
This protocol details the formation of phenylmagnesium bromide followed by its reaction with cyclopentanecarbaldehyde.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Magnesium turnings | 99.8% | Sigma-Aldrich |
| Bromobenzene | 99.5%, anhydrous | Acros Organics |
| Anhydrous tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Cyclopentanecarbaldehyde | 98% | Alfa Aesar |
| Iodine crystal | ACS reagent | J.T. Baker |
| Saturated aqueous NH₄Cl | N/A | Lab prepared |
| Anhydrous sodium sulfate | ACS reagent | Fisher Scientific |
| Diethyl ether | ACS reagent | Fisher Scientific |
| Hydrochloric acid (HCl) | 3M aqueous solution | Lab prepared |
Step-by-Step Protocol:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.[8]
-
Formation of Phenylmagnesium Bromide:
-
Place magnesium turnings (2.0 g, 82 mmol) in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Add a small crystal of iodine to activate the magnesium surface.[2]
-
Add 20 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (8.6 mL, 82 mmol) in 50 mL of anhydrous THF.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by a cloudy appearance and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed.
-
-
Reaction with Cyclopentanecarbaldehyde:
-
Cool the Grignard reagent solution to 0°C using an ice bath.
-
Slowly add a solution of cyclopentanecarbaldehyde (8.0 g, 81.5 mmol) in 20 mL of anhydrous THF to the stirred Grignard solution via the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.[9][10]
-
PART 2: Synthesis via Reduction of Cyclopentyl Phenyl Ketone
This protocol describes the reduction of cyclopentyl phenyl ketone using sodium borohydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier Example |
| Cyclopentyl phenyl ketone | 98% | TCI America |
| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |
| Methanol | ACS reagent | Fisher Scientific |
| Deionized water | N/A | Lab prepared |
| Ethyl acetate | ACS reagent | Fisher Scientific |
| Anhydrous magnesium sulfate | ACS reagent | Fisher Scientific |
Step-by-Step Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve cyclopentyl phenyl ketone (5.0 g, 28.7 mmol) in 100 mL of methanol.[11]
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 g, 29.1 mmol) in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.
-
Characterization and Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): The proton NMR spectrum should show characteristic signals for the phenyl protons (multiplet, ~7.2-7.4 ppm), the carbinol proton (doublet, ~4.5 ppm), the cyclopentyl methine proton (multiplet), and the cyclopentyl methylene protons (multiplets).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the aromatic carbons, the carbinol carbon (~79 ppm), and the cyclopentyl carbons.[1]
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (176.25 g/mol ).[1] Common fragmentation patterns can further confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C bonds of the aromatic and aliphatic moieties.
-
Safety Protocols and Waste Disposal
Hazard Identification:
-
This compound: May be harmful if swallowed, cause skin irritation, and serious eye irritation. May also cause respiratory irritation.[1]
-
Grignard Reagents (e.g., Phenylmagnesium bromide): Highly flammable and react violently with water and other protic sources. Skin and eye contact can cause severe burns.
-
Sodium Borohydride (NaBH₄): Flammable solid that can release flammable gases upon contact with water. Toxic if swallowed or inhaled.
-
Lithium Aluminum Hydride (LiAlH₄): Extremely reactive and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas.
-
Solvents (THF, Diethyl Ether, Methanol): Highly flammable and volatile. Vapors can be harmful.
Personal Protective Equipment (PPE):
-
Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile for general handling, Nomex or similar for pyrophoric reagents) must be worn at all times.[9]
Handling Procedures:
-
All manipulations involving flammable or pyrophoric reagents must be conducted in a certified chemical fume hood.
-
Grignard reactions and reductions with LiAlH₄ must be performed under an inert atmosphere (nitrogen or argon).
-
Ensure all glassware is free of water before use with water-sensitive reagents.[5]
-
Have appropriate fire extinguishing media (e.g., Class D fire extinguisher for metal fires, sand) readily available.
Waste Disposal:
-
Quench any unreacted Grignard reagent or metal hydrides carefully with a suitable solvent (e.g., isopropanol followed by methanol and then water) in an ice bath before disposal.
-
Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 316741, this compound. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
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University of California, Davis. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
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St. John's University. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]
- Niccolai, G. P., & Pellacani, L. (2014). Selective alkylation of cyclopentyl alcohols. (Patent No. WO2014154908A1).
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
Trade Science Inc. (2015). The Grignard synthesis of triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 288-292. Retrieved from [Link]
-
Radulović, N. S., et al. (2021). Lithium Aluminum Hydride Reduction of 1-Phenylbutane-1,3-dione, and Acetylation of the Products: NMR and GC-MS Analysis. Facta Universitatis, Series: Physics, Chemistry and Technology, 19(3), 225-238. Retrieved from [Link]
-
Dick, G. R., & Smith, D. T. (1998). L-Valinol. Organic Syntheses, 75, 50. Retrieved from [Link]
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Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
-
North Carolina State University. (2013). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
University of Michigan. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
Itoh, M., Hagiwara, D., & Kamiya, T. (1988). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, 66, 179. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Supporting Information for: A general and efficient method for the synthesis of alcohols by photocatalytic reduction of carbonyl compounds. Retrieved from [Link]
-
Ishizuka, T., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. European Journal of Organic Chemistry, 2016(10), 1833-1844. Retrieved from [Link]
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Zeynizadeh, B., & Zahmatkesh, S. (2017). Fast and Efficient Method for Quantitative Reduction of Carbonyl Compounds by NaBH4 under Solvent-Free Conditions. Molbank, 2017(4), M961. Retrieved from [Link]
-
Matoba, K., Miyabayashi, N., & Yamazaki, T. (1973). Reduction of Some Vinylogous Esters with Lithium Aluminum Hydride. V. Yakugaku Zasshi, 93(11), 1401-1405. Retrieved from [Link]
- Wietelmann, U., & Schade, C. (2009). Solutions of lithium aluminium hydride. (U.S. Patent No. 2009/0140201 A1).
-
Yeast Metabolome Database. (n.d.). Cyclopentyl methanol (YMDB01361). Retrieved from [Link]
-
Nichol, M. F., Limon, L., & Read de Alaniz, J. (2016). 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. Organic Syntheses, 93, 164-177. Retrieved from [Link]
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Application Notes and Protocols for the Use of Cyclopentyl Methyl Ether (CPME) in Cyclopentyl(phenyl)methanol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Embracing a Greener Alternative in Synthesis
In the pursuit of more sustainable chemical processes, the choice of solvent plays a pivotal role. Cyclopentyl methyl ether (CPME) has emerged as a compelling alternative to traditional ethereal solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and diethyl ether (Et₂O).[1][2] Its favorable physicochemical properties, including a higher boiling point, low peroxide formation, and stability under both acidic and basic conditions, make it an attractive option for a wide range of organic transformations.[2][3] This guide provides detailed application notes and protocols for the use of CPME in reactions involving cyclopentyl(phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the synthesis of this compound via a Grignard reaction and its subsequent oxidation, highlighting the advantages of employing CPME as the reaction solvent.
Physicochemical Properties of Cyclopentyl Methyl Ether (CPME)
Understanding the properties of a solvent is crucial for its effective application. CPME possesses a unique combination of characteristics that offer distinct advantages in a laboratory and industrial setting.
| Property | Value | Advantage in this compound Reactions |
| Boiling Point | 106 °C[3] | Allows for higher reaction temperatures, potentially increasing reaction rates and enabling a wider process window compared to lower-boiling ethers like THF (66 °C). |
| Melting Point | -140 °C[3] | Suitable for a broad range of reaction temperatures, including low-temperature reactions. |
| Density | 0.86 g/cm³ (at 20 °C)[3] | --- |
| Water Solubility | 1.1 g/100 g (at 23 °C)[4] | Low water miscibility simplifies aqueous work-up procedures and facilitates solvent recovery. |
| Peroxide Formation | Very low[2] | Enhanced safety profile compared to THF and other ethers, which are prone to forming explosive peroxides upon storage. |
| Stability | Stable under acidic and basic conditions[2][3] | Versatile for a variety of reaction conditions, including Grignard reactions (basic) and acidic work-ups. |
| Azeotrope with Water | Forms an azeotrope (83.7% CPME, 16.3% H₂O, bp 83 °C)[3] | Facilitates the removal of water from reaction mixtures. |
Application 1: Synthesis of this compound via Grignard Reaction in CPME
The Grignard reaction is a cornerstone of C-C bond formation. The use of CPME as a solvent for Grignard reactions has been systematically studied and offers several benefits, including the potential for recycling the solvent without compromising reaction yield.[4]
Causality of Experimental Choices
-
Solvent Selection: CPME is chosen over THF for its higher boiling point, which can facilitate the initiation and completion of the Grignard reaction, and its hydrophobic nature, which simplifies the work-up.[3][4] Its stability under basic conditions is essential for the integrity of the Grignard reagent.[2][3]
-
Magnesium Activation: The use of a catalytic amount of diisobutylaluminum hydride (DIBAL-H) is a reliable method to activate the magnesium turnings for the Grignard reagent formation in CPME.[4]
-
Reaction Temperature: The reaction is initiated at room temperature and then gently heated to ensure a steady rate of Grignard reagent formation. The subsequent addition of the aldehyde is performed at a controlled temperature to manage the exothermicity of the reaction.
-
Work-up: The low water solubility of CPME allows for a clean separation of the organic and aqueous layers during the work-up, minimizing product loss and simplifying the isolation process.[3][4]
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of this compound via a Grignard reaction in CPME.
Detailed Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings (1.2 equiv)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 0.05 equiv)
-
Bromobenzene (1.0 equiv)
-
Cyclopentanecarboxaldehyde (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equiv).
-
Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous CPME to cover the magnesium.
-
Add DIBAL-H (0.05 equiv) to the suspension and stir for 30 minutes at room temperature.
-
Dissolve bromobenzene (1.0 equiv) in anhydrous CPME and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated, as evidenced by a color change and gentle refluxing.
-
Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 60°C for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the resulting dark solution of phenylmagnesium bromide to room temperature.
-
-
Grignard Reaction:
-
Cool the prepared Grignard reagent to 0°C in an ice bath.
-
Dissolve cyclopentanecarboxaldehyde (1.1 equiv) in anhydrous CPME and add it to the dropping funnel.
-
Add the cyclopentanecarboxaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with CPME (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
Comparative Data: CPME vs. THF in Grignard Reactions
| Parameter | Cyclopentyl Methyl Ether (CPME) | Tetrahydrofuran (THF) |
| Initiation | May require an activator (e.g., DIBAL-H)[4] | Often initiates with minimal activation. |
| Reaction Temperature | Can be performed at higher temperatures (e.g., 60°C)[4] | Limited by the boiling point of THF (66°C). |
| Work-up | Clean phase separation due to low water solubility.[3][4] | Can form emulsions, complicating extraction. |
| Solvent Recovery | Readily recovered and recycled.[4] | More difficult to remove water and recycle. |
| Safety | Low peroxide formation.[2] | Prone to peroxide formation. |
Application 2: Oxidation of this compound to Cyclopentyl Phenyl Ketone
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. While numerous methods exist, performing this reaction in a green solvent like CPME is highly desirable. Although specific literature on the oxidation of this compound in CPME is scarce, the known stability of CPME to oxidative conditions suggests its suitability as a solvent for established oxidation protocols.[5] We propose a protocol based on the Swern oxidation, a mild and reliable method for oxidizing secondary alcohols.[4][6]
Causality of Experimental Choices: A Proposed Protocol
-
Solvent Selection: CPME is proposed as a substitute for the commonly used dichloromethane (DCM). Its high boiling point is less critical for the low-temperature Swern oxidation, but its lower toxicity and environmental impact make it a greener choice. Its stability towards the reactive species in the Swern oxidation is a key prerequisite.
-
Oxidation Reagents: Dimethyl sulfoxide (DMSO) and oxalyl chloride are the classic reagents for the Swern oxidation, forming the reactive electrophilic sulfur species in situ.[4][6]
-
Base: Triethylamine (Et₃N) is used as a non-nucleophilic base to promote the final elimination step to form the ketone.
-
Temperature Control: The reaction is conducted at low temperatures (-78°C) to control the formation and reactivity of the intermediate species and to minimize side reactions.[6]
Experimental Workflow: Proposed Swern Oxidation
Caption: Proposed workflow for the Swern oxidation of this compound in CPME.
Proposed Protocol: Swern Oxidation of this compound in CPME
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous (2.2 equiv)
-
This compound (1.0 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Water
Procedure:
-
Activation of DMSO:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of oxalyl chloride (1.5 equiv) in anhydrous CPME.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 equiv) in anhydrous CPME dropwise to the stirred oxalyl chloride solution, maintaining the temperature below -60°C.
-
Stir the resulting mixture at -78°C for 15 minutes.
-
-
Oxidation of the Alcohol:
-
Add a solution of this compound (1.0 equiv) in anhydrous CPME dropwise to the reaction mixture, again maintaining the temperature below -60°C.
-
Stir the reaction at -78°C for 30 minutes.
-
-
Elimination and Work-up:
-
Add triethylamine (5.0 equiv) dropwise to the reaction mixture at -78°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over about 30 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CPME.
-
Combine the organic layers, wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield cyclopentyl phenyl ketone.
-
Comparative Data: Solvents for Secondary Alcohol Oxidation
| Solvent | Key Properties and Considerations |
| Cyclopentyl Methyl Ether (CPME) (Proposed) | Pros: Greener alternative, low toxicity, high boiling point allowing for a wider temperature range if needed for other oxidation methods, easy work-up.[2][3] Cons: Less established in the literature for this specific transformation. |
| Dichloromethane (DCM) | Pros: Commonly used and well-established for Swern and other oxidations, good solvent for most organic compounds. Cons: A suspected carcinogen, environmentally persistent. |
| Tetrahydrofuran (THF) | Pros: Good solvent for many reagents. Cons: Can be reactive with some strong oxidizing agents, prone to peroxide formation. |
| Acetonitrile (MeCN) | Pros: Polar aprotic solvent, can be effective in some oxidation systems. Cons: Can be susceptible to hydrolysis under certain conditions. |
Conclusion
Cyclopentyl methyl ether (CPME) presents a compelling case as a superior solvent for reactions involving this compound. Its advantageous physical and chemical properties, combined with a favorable safety and environmental profile, make it a strong candidate to replace traditional ethereal solvents in both research and industrial applications. The detailed protocols provided herein for the Grignard synthesis of this compound and a proposed method for its oxidation serve as a practical guide for chemists looking to incorporate this greener solvent into their workflows. Further investigation into the scope of CPME in various oxidation reactions is warranted and promises to expand the toolkit of the modern synthetic chemist.
References
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- 3. Frontiers | A green chemistry approach for oxidation of alcohols using novel bioactive cobalt composite immobilized on polysulfone fibrous network nanoparticles as a catalyst [frontiersin.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclopentyl(phenyl)methanol
Welcome to the technical support guide for the synthesis of Cyclopentyl(phenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory work.
Frequently Asked Questions (FAQs)
Grignard Synthesis Route: Troubleshooting & Side Products
Question 1: What are the most common issues when synthesizing this compound via a Grignard reaction, and what side products should I expect?
Answer: The synthesis of this compound, a secondary alcohol, is most commonly achieved via a Grignard reaction.[1][2] This involves one of two primary pathways:
-
Route A: Reacting phenylmagnesium bromide (a Grignard reagent) with cyclopentanecarboxaldehyde.[3][4]
-
Route B: Reacting cyclopentylmagnesium bromide with benzaldehyde.
While powerful, the Grignard reaction is sensitive, and several side products can arise. The most prevalent is a homocoupling byproduct (Wurtz reaction), unreacted starting materials due to reagent quenching, and products from competing side reactions like enolization.[5][6]
Below is a diagram illustrating the two primary Grignard pathways to your target molecule.
Question 2: My NMR and GC-MS analyses show a significant apolar impurity, which I suspect is biphenyl. What causes this and how can I prevent it?
Answer: Your suspicion is very likely correct. The formation of biphenyl is a classic and frequently encountered side product in Grignard reactions involving phenylmagnesium bromide.[7][8] This occurs through a mechanism known as a Wurtz-type coupling reaction.[6][9][10]
Causality: The Grignard reagent (PhMgBr) can react with the unreacted starting material, bromobenzene (PhBr), in the reaction flask.[6][11] This side reaction is particularly favored by higher temperatures and high local concentrations of bromobenzene.[7][12]
The mechanism involves the coupling of phenyl species, which can be envisioned as a radical or nucleophilic substitution pathway.[9][12]
Troubleshooting and Prevention Protocol:
-
Control Reagent Addition: The most effective preventative measure is to add the bromobenzene solution dropwise and slowly to the suspension of magnesium turnings. This maintains a low concentration of the halide at any given moment, favoring the formation of the Grignard reagent over the coupling side reaction.[5][6]
-
Temperature Management: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of biphenyl formation.[7] Using an ice bath to control the initial exothermic reaction and during the addition of the aldehyde is crucial.[5]
-
Solvent Choice: While typically performed in THF or diethyl ether, alternative solvents like Cyclopentyl Methyl Ether (CPME) have been shown to be effective and can sometimes influence side product profiles.[13][14]
Question 3: My reaction yield is disappointingly low, and after workup, I've recovered a significant amount of my starting aldehyde/ketone. What are the likely causes?
Answer: Recovering your starting carbonyl compound points to two primary culprits: a quenched Grignard reagent or a competing enolization reaction.
-
Cause A: Quenched Grignard Reagent
-
Explanation: Grignard reagents are extremely strong bases and will react avidly with any source of acidic protons.[5][8] The most common culprit is residual water in the glassware or solvent. This acid-base reaction is much faster than the desired nucleophilic attack on the carbonyl, effectively destroying your reagent and converting it to benzene (in the case of PhMgBr).
-
Solution: Ensure all glassware is rigorously dried in an oven overnight and assembled hot under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents.[5][8]
-
-
Cause B: Enolization of the Carbonyl
-
Explanation: The Grignard reagent can act as a base to deprotonate the α-carbon of the carbonyl compound, forming an enolate.[5] This is more common with sterically hindered ketones or bulky Grignard reagents. After the acidic workup, this enolate is simply protonated back to the starting carbonyl compound, leading to its recovery and a low yield of the desired alcohol.
-
Solution: This is less of a problem with cyclopentanecarboxaldehyde but can be a factor. Ensure the reaction temperature is kept low (e.g., 0 °C or below) during the addition of the aldehyde to the Grignard solution. Low temperatures favor the nucleophilic addition pathway over enolization.[5]
-
| Symptom | Probable Cause | Recommended Solution |
| Low yield, starting material recovered | 1. Quenched Grignard reagent (Moisture) | Oven-dry all glassware; use anhydrous solvents under an inert atmosphere.[5][8] |
| 2. Enolization of carbonyl | Add carbonyl slowly to the Grignard reagent at low temperature (0 °C).[5] | |
| Significant biphenyl impurity | Wurtz-type coupling | Add alkyl/aryl halide dropwise to magnesium; maintain gentle reflux.[6][7] |
| Reaction fails to initiate | Magnesium oxide layer | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg surface.[8][15] |
| Reaction mixture turns dark brown/black | Overheating / Impurities / Side Reactions | Control exotherm with an ice bath; ensure high-purity reagents.[5] |
Ketone Reduction Route: Troubleshooting
Question 4: I am synthesizing this compound by reducing Cyclopentyl Phenyl Ketone. What are the common side products for this route?
Answer: The reduction of a ketone to a secondary alcohol is a very direct and often high-yielding route.[16][17] The most common reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[18][19]
The primary "side product" or issue in this synthesis is typically incomplete reaction , resulting in the presence of the starting material, Cyclopentyl Phenyl Ketone, in your final product.
-
Cause: Insufficient reducing agent, low reaction temperature, or insufficient reaction time.
-
Solution: Use a slight excess of the hydride reagent (typically 1.1-1.5 equivalents). Monitor the reaction to completion using Thin Layer Chromatography (TLC). Ensure the solvent is appropriate (e.g., methanol or ethanol for NaBH₄; THF or ether for LiAlH₄).
Over-reduction to the alkane (cyclopentylphenylmethane) is possible but generally requires harsher conditions or different types of reductions, such as the Wolff-Kishner or Clemmensen reduction, and is not a common side product with NaBH₄ or LiAlH₄ under standard conditions.[18][20]
Purification and Analysis
Question 5: What is the most effective protocol for purifying the crude this compound and removing side products like biphenyl?
Answer: A multi-step approach involving extraction, trituration, and column chromatography is highly effective.
Step-by-Step Purification Protocol:
-
Aqueous Workup: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[21] The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. The combined organic layers are washed with water and brine, then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[21]
-
Trituration for Biphenyl Removal: Biphenyl has significantly different solubility properties compared to the desired alcohol product. It is much more soluble in non-polar solvents.
-
After removing the extraction solvent in vacuo, add a minimal amount of cold non-polar solvent (e.g., petroleum ether or hexane) to the crude solid/oil.[7][8]
-
Stir or sonicate the mixture. The this compound should remain as a solid or oil, while the biphenyl dissolves in the solvent.
-
Carefully decant or filter off the liquid containing the biphenyl. Repeat this process 1-2 times.[8]
-
-
Silica Gel Chromatography: For achieving high purity, flash column chromatography is the definitive method.[22]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 5% EtOAc/Hexanes) and gradually increase the polarity. The less polar biphenyl will elute first, followed by the more polar product, this compound.[22] Fractions should be monitored by TLC.
-
Question 6: What analytical methods are best for identifying and quantifying these side products?
Answer: A combination of chromatographic and spectroscopic methods is essential for robust analysis.
| Technique | Application in this Synthesis | Information Provided |
| TLC | Reaction monitoring and fraction analysis during chromatography. | Quick assessment of reaction completion and separation efficiency.[22] |
| GC-MS | Separation and identification of volatile components in the crude mixture. | Provides retention time and a mass spectrum for each component, allowing for identification of biphenyl, unreacted starting materials, and the final product based on their mass-to-charge ratio.[23] |
| HPLC | Quantification of product purity and impurity profiling. | High-resolution separation, allowing for accurate quantification of the product and byproducts. Can be coupled to a mass spectrometer (LC-MS) for identification.[24] |
| NMR (¹H, ¹³C) | Definitive structure elucidation of the final product and impurities. | Provides detailed structural information. The benzylic proton in the product will have a characteristic chemical shift. Biphenyl has a distinct, simple aromatic spectrum. |
The combined use of these techniques provides a comprehensive understanding of the reaction outcome and the purity of the final compound, which is critical for drug development and further research.[25]
References
-
The Grignard Reaction (Experiment) . (2024). Chemistry LibreTexts. [Link]
-
Synthesis Problems Involving Grignard Reagents . (2016). Master Organic Chemistry. [Link]
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Synthesis of Alcohols Using the Grignard Reaction . (n.d.). Organic Chemistry Tutor. [Link]
-
Grignard Reaction in Organic Synthesis with Practice Problems . (n.d.). Chemistry Steps. [Link]
-
Furan-2-yl(phenyl)methanol . (2014). Organic Syntheses. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide . (2020). YouTube. [Link]
-
Synthesis of alcohols using Grignard reagents I (video) . (n.d.). Khan Academy. [Link]
- Selective alkylation of cyclopentyl alcohols. (2014).
-
Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation . (2023). Reaction Chemistry & Engineering. [Link]
-
Cyclopentyl Methyl Ether as a New and Alternative Process Solvent . (2007). ACS Publications. [Link]
-
Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) . (2025). Filo. [Link]
-
[Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard] . (2012). PubMed. [Link]
-
Cyclopropyl phenylmethanol . (n.d.). NIST WebBook. [Link]
-
Write the reaction of cyclopentane carbaldehyde with (i) phMgBr/H+ and (ii) NH₂NHCONH₂ . (2024). Brainly.in. [Link]
-
Cyclopentyl Methyl Ether as a New and Alternative Process Solvent . (2007). ResearchGate. [Link]
-
Wurtz reaction . (2023). Chemistry LibreTexts. [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions . (2018). Master Organic Chemistry. [Link]
-
Grignard Synthesis of Triphenylmethanol . (n.d.). NDSU Chemistry. [Link]
-
Analytical strategies for identifying drug metabolites . (2005). PubMed. [Link]
-
19.15: Reductions of Ketones and Aldehydes . (2020). Chemistry LibreTexts. [Link]
-
Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent . (n.d.). Gauth. [Link]
-
Metal Hydride Reduction Reaction (NaBH4 and LiAlH4) . (n.d.). ASBASJSM College of Pharmacy. [Link]
-
Formation of side products via Wurtz-type coupling . (n.d.). ResearchGate. [Link]
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- 25. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Grignard Synthesis of Cyclopentyl(phenyl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Grignard synthesis of Cyclopentyl(phenyl)methanol. This guide, structured in a user-friendly question-and-answer format, is designed to address the specific challenges you may encounter during this classic carbon-carbon bond-forming reaction. As Senior Application Scientists, we provide not just procedural steps but also the underlying chemical principles to empower you to diagnose and resolve issues effectively in your laboratory.
Understanding the Reaction: A Brief Overview
The synthesis of this compound via the Grignar reaction is a cornerstone transformation in organic chemistry. It involves two primary stages: the formation of the Grignard reagent, cyclopentylmagnesium bromide, followed by its nucleophilic addition to the carbonyl carbon of benzaldehyde. The resulting magnesium alkoxide is then protonated during an acidic workup to yield the desired secondary alcohol.
While elegant in principle, the Grignard reaction is notoriously sensitive to experimental conditions. Success hinges on the scrupulous exclusion of water and protic solvents, the quality of the magnesium, and careful control of reaction parameters. This guide will walk you through the most common pitfalls and their solutions.
Troubleshooting Guide & FAQs
Here, we address specific problems you might encounter during the synthesis of this compound.
Q1: My Grignard reaction won't start. What are the likely causes and how can I initiate it?
Answer:
Failure of a Grignard reaction to initiate is one of the most frequent challenges. The primary culprit is often the passivation of the magnesium metal surface by a layer of magnesium oxide. Here’s a breakdown of potential causes and solutions:
-
Inadequate Drying of Glassware and Reagents: Grignard reagents are potent bases and will react with even trace amounts of water, quenching the reaction.[1][2]
-
Solution: Ensure all glassware is oven-dried overnight and cooled under an inert atmosphere (nitrogen or argon). Solvents like diethyl ether or THF should be rigorously dried, for instance, by distillation from sodium/benzophenone or by passing through a column of activated alumina.[3]
-
-
Poor Quality Magnesium: The magnesium turnings may be coated with a significant oxide layer that prevents reaction with the cyclopentyl bromide.
-
Solution: Activate the magnesium surface. This can be achieved by:
-
Mechanical Agitation: Gently crushing a few pieces of magnesium with a dry glass rod can expose a fresh, reactive surface.[4]
-
Chemical Activation: Adding a small crystal of iodine can chemically etch the magnesium surface, revealing fresh metal.[3][4] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with magnesium to form ethylene gas and magnesium bromide, which helps to activate the surface.
-
Advanced Activators: For more stubborn reactions, a small amount of diisobutylaluminium hydride (DIBALH) can be an effective activator.[5]
-
-
-
Insufficient Initial Concentration: The initial concentration of cyclopentyl bromide may be too low to sustain the reaction.
-
Solution: Add a small portion (about 10-15%) of the cyclopentyl bromide solution to the magnesium suspension and gently warm the flask with the palm of your hand or a heat gun to create a localized area of higher concentration.[4] Once the reaction initiates (indicated by cloudiness and gentle bubbling), the remaining cyclopentyl bromide solution can be added dropwise.
-
Q2: The reaction started but then stopped, or the yield of this compound is very low. What went wrong?
Answer:
A low yield of the desired alcohol can be attributed to several factors, including side reactions and incomplete conversion.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted cyclopentyl bromide to form dicyclopentyl. This is more prevalent at higher concentrations of the alkyl halide.
-
Solution: Add the cyclopentyl bromide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors the formation of the Grignard reagent over the Wurtz coupling product.[5]
-
-
Benzaldehyde Quality: Old or improperly stored benzaldehyde can oxidize to benzoic acid. The acidic proton of the carboxylic acid will quench the Grignard reagent.
-
Solution: Use freshly distilled or newly purchased benzaldehyde. If in doubt, you can test for the presence of benzoic acid by dissolving a small amount in ether and washing with a sodium bicarbonate solution. Effervescence indicates the presence of acid.
-
-
Formation of Benzyl Alcohol: If the Grignard reagent has a β-hydride, it can act as a reducing agent, converting the aldehyde to an alcohol. While less common with a cyclopentyl group, it's a possibility.
-
Solution: This is an inherent reactivity pattern. Optimizing for the nucleophilic addition by maintaining a lower reaction temperature during the addition of benzaldehyde can sometimes minimize this side reaction.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Spot the reaction mixture against the benzaldehyde starting material. The disappearance of the benzaldehyde spot indicates the completion of the reaction.
-
Q3: I have a significant amount of a non-polar byproduct that is difficult to separate from my product. What is it and how can I remove it?
Answer:
The most common non-polar byproduct in this reaction is biphenyl, formed from the coupling of two phenyl groups. However, in this specific synthesis, the analogous byproduct would be dicyclopentyl from the Wurtz coupling of cyclopentylmagnesium bromide. Another possibility, if using phenylmagnesium bromide as a starting material for a different synthesis, is the formation of biphenyl.[4]
-
Identification: These hydrocarbon byproducts will have a very low polarity and will appear as spots with high Rf values on a TLC plate.
-
Removal:
-
Column Chromatography: This is the most effective method for separating this compound from non-polar impurities. A silica gel column using a gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, will effectively separate the components.[6]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. The choice of solvent is crucial; a solvent system in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures is ideal. The non-polar byproduct will likely remain in the mother liquor upon cooling.
-
Q4: My workup procedure seems to be causing a low yield. Are there any best practices for the workup of a Grignard reaction?
Answer:
The workup is a critical step where the magnesium alkoxide intermediate is protonated to the final alcohol product. Improper workup can lead to product loss.
-
Quenching the Reaction: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This is a weakly acidic proton source that will protonate the alkoxide without causing side reactions that can occur with strong acids.
-
Extraction: After quenching, the product needs to be extracted into an organic solvent, typically diethyl ether or ethyl acetate. Perform multiple extractions (e.g., 3 x 50 mL) to ensure complete recovery of the product from the aqueous layer.[8]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9] After drying, filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established Grignard reaction procedures.[1][5]
Materials:
-
Magnesium turnings
-
Iodine crystal (optional)
-
Cyclopentyl bromide
-
Benzaldehyde
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine. In the dropping funnel, prepare a solution of cyclopentyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium and warm gently to initiate the reaction.
-
Grignard Formation: Once the reaction starts, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Benzaldehyde: Cool the Grignard solution in an ice bath. Prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining a low temperature.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the disappearance of benzaldehyde.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents stabilize the Grignard reagent. Must be completely dry to prevent quenching.[4] |
| Magnesium Activation | Iodine crystal or 1,2-dibromoethane | Removes the passivating magnesium oxide layer to initiate the reaction.[3][4] |
| Addition of Alkyl Halide | Slow, dropwise addition | Minimizes the Wurtz coupling side reaction.[5] |
| Temperature Control | Gentle reflux during Grignard formation; 0°C during aldehyde addition | Controls the exothermic reaction and can improve selectivity. |
| Workup | Saturated aqueous NH₄Cl | Provides a mild acidic workup to protonate the alkoxide without causing degradation.[7] |
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
Reaction Mechanism
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Preventing decomposition of Cyclopentyl(phenyl)methanol during storage
Technical Support Center: Cyclopentyl(phenyl)methanol Stability
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability Challenge of a Secondary Benzylic Alcohol
This compound, also known as α-Cyclopentylbenzyl alcohol, is a valuable secondary benzylic alcohol intermediate in pharmaceutical synthesis.[1] Its structure, featuring a hydroxyl group on a carbon adjacent to a benzene ring, makes it susceptible to degradation, particularly through oxidation. This guide provides an in-depth technical overview of the decomposition pathways, preventative storage measures, and troubleshooting strategies to ensure the long-term integrity of this compound in your research and development workflows. The primary degradation pathway for secondary alcohols is oxidation, which converts them into ketones.[2]
Understanding the Primary Decomposition Pathway: Oxidation
The most common cause of degradation for this compound during storage is aerobic oxidation. The benzylic proton is susceptible to abstraction, initiating a radical chain reaction in the presence of atmospheric oxygen. This process is often autocatalytic and can be accelerated by exposure to light (photooxidation) and trace metal impurities.[3]
The key transformation is the conversion of the secondary alcohol to its corresponding ketone, Cyclopentyl(phenyl)methanone.
Caption: Primary oxidative degradation of this compound.
This oxidative process not only decreases the purity of the starting material but also introduces an impurity that can interfere with subsequent reactions and complicate purification processes.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a pale yellow tint. Is it degrading?
A1: Yes, a color change from colorless to pale yellow is a common initial indicator of decomposition.[4] This is often due to the formation of the conjugated ketone, Cyclopentyl(phenyl)methanone, and potentially other minor, colored byproducts from autoxidation. While slight discoloration may not significantly impact purity in some robust applications, it is a clear sign that storage conditions should be re-evaluated.
Q2: What are the optimal storage conditions to prevent decomposition?
A2: To maximize shelf-life, this compound should be stored under conditions that minimize exposure to oxygen, light, and heat. The ideal conditions are summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including oxidation.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary oxidant in the degradation pathway. |
| Container | Amber Glass Vial/Bottle | Protects the compound from light, which can catalyze photooxidation.[3][6] |
| Seal | Tightly Sealed, PTFE-lined Cap | Prevents ingress of atmospheric oxygen and moisture. PTFE lining offers excellent chemical resistance. |
Q3: I suspect my material has degraded. What analytical method can I use to confirm this and quantify the impurity?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most effective technique to separate and quantify this compound from its primary degradant, Cyclopentyl(phenyl)methanone.[7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification and quantification.[8] When developing a method, the ketone will typically have a different retention time than the alcohol due to polarity differences.
Q4: Can I "rescue" a partially degraded lot of this compound?
A4: Yes, it is often possible to repurify the material. Column chromatography on silica gel is a standard and effective method for separating the more polar alcohol from the less polar ketone impurity. The choice of eluent (e.g., a hexane/ethyl acetate gradient) would be critical for achieving good separation. A successful repurification should always be confirmed by an appropriate analytical method like HPLC or NMR to ensure the required purity specifications are met.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Decreased purity over time (confirmed by GC/HPLC) | 1. Oxygen Exposure: Improper sealing or failure to store under an inert atmosphere. 2. Inappropriate Temperature: Storage at ambient or elevated temperatures. | 1. Implement Inert Gas Protocol: See Protocol 1 below for proper handling and storage under an inert atmosphere. 2. Verify Storage Temperature: Ensure refrigerators are functioning within the 2-8 °C range. |
| Visible color change (yellowing) | 1. Photooxidation: Storage in a clear container exposed to light. 2. Advanced Oxidation: Significant formation of the ketone impurity. | 1. Transfer to Amber Vials: Immediately protect the material from light.[6] 2. Analytical Confirmation: Quantify the level of impurity via HPLC to determine if the material is still fit for use. |
| Inconsistent reaction yields or new byproducts in synthesis | 1. Contamination with Oxidant: The starting material contains significant levels of Cyclopentyl(phenyl)methanone, which may be unreactive or form different products in your downstream chemistry. | 1. Re-analyze Starting Material: Perform a purity check on the stored this compound before use. 2. Repurify if Necessary: Use column chromatography to remove the ketone impurity. |
Experimental Protocols
Protocol 1: Inert Gas Storage Procedure
This protocol describes the standard procedure for blanketing a container of this compound with an inert gas to prevent aerobic oxidation.
Materials:
-
Vial of this compound with a PTFE-lined septum cap.
-
Source of dry, high-purity nitrogen or argon gas with a regulator.
-
Needles: one long (for gas inlet) and one short (for gas outlet).
Procedure:
-
Ensure the cap of the vial is securely fastened.
-
Insert the short outlet needle through the septum, ensuring it does not extend into the liquid. This will vent pressure.
-
Insert the long inlet needle through the septum, extending it into the headspace above the liquid.
-
Gently flush the headspace with a slow, steady stream of inert gas (e.g., nitrogen or argon) for 1-2 minutes. This displaces the air (oxygen).
-
Remove the outlet needle first, followed immediately by the inlet needle. This creates a slight positive pressure of inert gas in the vial.
-
For added security, wrap the cap and neck of the vial with Parafilm®.
-
Place the sealed vial in a refrigerator at 2-8 °C, protected from light.
Caption: Workflow for preparing this compound for inert storage.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing an analytical method to assess the purity of this compound and detect its primary oxidative degradant.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method Parameters:
-
Mobile Phase: Acetonitrile and Water. A gradient may be required for optimal separation. A starting point could be 60:40 (Acetonitrile:Water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the material in the mobile phase to a concentration of ~1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a sample of a known pure standard of this compound to determine its retention time.
-
Inject a sample of the suspected degraded material.
-
Analyze the chromatogram. The appearance of a new peak, typically less retained (eluting earlier) than the alcohol, is indicative of the ketone impurity.
-
The purity can be calculated based on the relative peak areas.
Note: This method may require optimization depending on the specific HPLC system and column used.[9]
References
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 316741, this compound. Retrieved from [Link]
-
ACE Organic. (2009, October 21). Oxidation of Cyclopentylmethanol Using Sodium Dichromate and Sulfuric Acid [Video]. YouTube. Retrieved from [Link]
-
Wang, L., et al. (2024). HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols. National Center for Biotechnology Information. Retrieved from [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 17983–17988. [Link]
-
Homebrew Talk. (2021, July 15). Preventing Oxidation in Secondary During Lagering. Retrieved from [Link]
-
PubMed. (2012). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review. Retrieved from [Link]
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University of Nebraska-Lincoln. (2018, October 18). Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. Retrieved from [Link]
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Purosolv. (2024, April 11). Proper Storage of Pharma-Grade Methanol: Best Practices. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Photochemical Oxidation of Benzyl Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Retrieved from [Link]
-
ACE Organic. (2009, October 21). Oxidation of Cyclopentylmethanol Using Pyridinium Chlorochromate (PCC) [Video]. YouTube. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylmethanol. Retrieved from [Link]
-
Zenodo. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY- INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]
-
PubMed. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Retrieved from [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]
-
ACS Publications. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. Retrieved from [Link]
-
Quora. (2020, June 8). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Retrieved from [Link]
-
Reddit. (n.d.). Methanol storage. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
JoVE. (n.d.). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Oxidation of Secondary Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. Retrieved from [Link]
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Technical Support Center: Scale-Up of Cyclopentyl(phenyl)methanol Production
Welcome to the technical support guide for the synthesis and scale-up of Cyclopentyl(phenyl)methanol. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. As a Senior Application Scientist, my goal is to provide not just procedures, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure a robust, safe, and efficient process.
This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1] Its production, typically via a Grignard reaction or the reduction of a ketone, presents unique challenges that require careful control over reaction parameters. This guide is structured into a troubleshooting section for immediate problem-solving and a frequently asked questions (FAQs) section for foundational knowledge.
Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section addresses specific, high-frequency issues encountered during the production of this compound, particularly when using the Grignard pathway, which involves the reaction of cyclopentylmagnesium halide with benzaldehyde.
Q1: My Grignard reaction is failing to initiate or is extremely sluggish. What are the causes and how can I resolve this?
A1: Cause & Resolution
Failure to initiate is the most common problem in Grignard reactions, especially at scale. The root cause is almost always the passivation of the magnesium surface or the presence of proton sources that quench the nascent Grignard reagent.
Probable Causes:
-
Presence of Moisture: Water is the primary culprit. It protonates the Grignard reagent as it forms, halting the reaction. Sources include insufficiently dried glassware, solvents, or reactants.
-
Inactive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO). This layer prevents the organohalide from accessing the metal surface.
-
Impure Reagents: Impurities in the cyclopentyl halide or the solvent can inhibit the reaction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-drying at >120°C overnight is standard practice). Solvents like THF or CPME should be passed through activated alumina columns or distilled from a suitable drying agent. It is critical to remember that even seemingly dry reagents can contain enough water to inhibit the reaction.[2]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed at scale:
-
Mechanical Activation: Stirring the dry magnesium turnings under an inert atmosphere can physically break the oxide layer.
-
Chemical Activation (Initiators): Adding a small crystal of iodine (which forms MgI₂) or a few drops of 1,2-dibromoethane is a common lab practice. At scale, using a chemical activator like diisobutylaluminum hydride (DIBAL-H) can be more controlled and effective.[3][4] A small amount (e.g., 0.5 mol% relative to Mg) is often sufficient to clean the surface and initiate the reaction smoothly.[3]
-
-
Maintain High Local Concentration: For initiation, a high local concentration of the organohalide is beneficial. Add a small portion of the total cyclopentyl bromide to the magnesium first. Once initiation is confirmed by a gentle exotherm and bubble formation, the rest of the halide can be added at a controlled rate.[2]
Q2: My reaction yield is consistently low, and I'm observing significant byproduct formation. How can I improve this?
A2: Cause & Resolution
Low yields at scale are often due to side reactions that become more prominent with longer reaction times or poor temperature control.
Probable Causes & Solutions:
-
Wurtz Coupling: The Grignard reagent can couple with the remaining cyclopentyl bromide to form dicyclopentyl. This is favored by higher temperatures.
-
Solution: Maintain a low reaction temperature (e.g., 0-10°C) after initiation. Add the cyclopentyl bromide solution dropwise to the magnesium suspension to keep its instantaneous concentration low.
-
-
Benzaldehyde Enolization: Although less common, a strong base like a Grignard reagent can deprotonate the aldehyde, rendering it unreactive.
-
Solution: Add the Grignard reagent to the benzaldehyde solution (inverse addition), not the other way around. This keeps the aldehyde in excess, minimizing enolization. However, this can be challenging to control thermally at scale. The more common approach is a slow, controlled addition of the aldehyde to the Grignard reagent at a low temperature.
-
-
Biphenyl Formation: If bromobenzene is used to prepare phenylmagnesium bromide (for reacting with a cyclopentyl ketone), a common side product is biphenyl from a coupling reaction.[5]
-
Solution: This is managed by controlling temperature and addition rates, similar to the Wurtz coupling.
-
Q3: During aqueous workup, I'm getting intractable emulsions and my product is difficult to isolate. What's the best workup procedure for scale-up?
A3: Cause & Resolution
This is a classic scale-up challenge for Grignard reactions. The quenching process produces magnesium salts (Mg(OH)X), which are gelatinous precipitates that create thick emulsions, making phase separation nearly impossible.
Optimized Workup Protocol:
-
Choice of Quenching Solution: Avoid quenching with water alone. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the standard and most effective choice.[6] The ammonium ion is a mild acid that protonates the alkoxide to form the desired alcohol while complexing with the magnesium salts to keep them soluble. For very large scales, a carefully controlled addition to a cooled, dilute acid like 10% HCl can also be effective, but requires excellent temperature control to avoid product degradation.[7]
-
Procedure:
-
Cool the completed reaction mixture in an ice bath.
-
Slowly and carefully add the cooled, saturated NH₄Cl solution via an addition funnel. The quench is exothermic and will release flammable solvent vapors. Ensure adequate cooling and ventilation.
-
After the quench is complete, allow the mixture to stir until two clear layers form.
-
Separate the organic layer. Extract the aqueous layer 1-2 times with a suitable solvent (e.g., CPME, MTBE) to recover any dissolved product.
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scale-up: the Grignard reaction or the reduction of cyclopentyl phenyl ketone?
A1: Both routes are viable, but they present different sets of challenges. The choice depends on available equipment, cost of raw materials, and safety infrastructure.
-
Grignard Route (Cyclopentylmagnesium bromide + Benzaldehyde):
-
Pros: Atom-economical, often uses cheaper starting materials. It's a direct, one-step C-C bond formation.
-
Cons: Highly exothermic and difficult to control, posing a significant safety risk (runaway reaction).[8][9] Initiation can be problematic, and the workup is challenging due to magnesium salt precipitation.[10]
-
-
Ketone Reduction Route (Reduction of Cyclopentyl Phenyl Ketone):
-
Pros: The reduction step (e.g., catalytic hydrogenation or with a hydride reagent like NaBH₄) is typically much easier to control, safer, and gives cleaner reactions with simpler workups.
-
Cons: This is a two-step process, requiring prior synthesis of cyclopentyl phenyl ketone, which may involve a Friedel-Crafts acylation or another Grignard reaction.[11][12] The overall process may be longer and more costly. Catalytic hydrogenation may require specialized high-pressure reactors.[13]
-
Recommendation: For facilities with robust thermal management and safety protocols for handling pyrophoric reagents, the Grignard route can be more efficient. For those prioritizing operational simplicity and safety, the ketone reduction pathway is often preferred, despite the extra synthetic step.
Q2: What is the best solvent for a large-scale Grignard reaction for this synthesis?
A2: While tetrahydrofuran (THF) is common in the lab, it has significant drawbacks for scale-up. Cyclopentyl Methyl Ether (CPME) is now widely recognized as a superior process solvent for Grignard reactions.[3][4]
| Feature | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) |
| Boiling Point | 34.6°C | 66°C | 106°C |
| Peroxide Formation | High Risk | High Risk | Very Low Risk[14][15] |
| Water Solubility | Low (6.5 g/100g ) | Miscible | Very Low (1.1 g/100g )[15] |
| Safety Profile | Extremely Flammable | Flammable, Peroxide Hazard | Higher Flash Point, Narrow Explosion Range[14] |
| Process Impact | Low BP makes reflux cooling difficult. | Water miscibility complicates aqueous workup. | High BP allows for a wider temp range. Hydrophobicity simplifies workup and solvent recovery.[3][15] |
Q3: What are the absolute critical-to-control parameters during scale-up?
A3: The following parameters are essential for a safe, reproducible, and high-yielding process.
-
Temperature Control: The Grignard reaction is highly exothermic. A runaway reaction is a severe hazard.[8][16] The reactor must have sufficient cooling capacity. The addition rate of the electrophile (benzaldehyde) must be strictly controlled to match the rate of heat removal.
-
Agitation: Good mixing is crucial to ensure efficient heat transfer away from the reaction zone and to prevent localized "hot spots" and buildup of unreacted reagents.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon) at all times to prevent quenching of the Grignard reagent by atmospheric oxygen or moisture.
-
Reagent Purity & Stoichiometry: Use high-purity reagents. The stoichiometry must be carefully controlled; typically a slight excess (1.1-1.2 equivalents) of the Grignard reagent is used to ensure full conversion of the limiting benzaldehyde.
References
- Google Patents. CN104447226A - Method for producing cyclopentyl methyl ether.
-
Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. Organic Process Research & Development, 11(2), 251–258. [Link]
-
Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]
-
Kiyofuji, S., et al. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Asian Journal of Organic Chemistry, 5(5), 636-645. [Link]
-
ACS Publications. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. [Link]
- Google Patents. CN105753682A - Preparation method of cyclopentyl phenyl ketone.
- Google Patents. CN107337595A - Synthetic process of cyclopentyl phenyl ketone.
-
ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. [Link]
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PubChem. This compound Safety and Hazards. [Link]
- Google Patents.
-
American Chemical Society. Grignard Reaction - A Laboratory Reaction Safety Summary. [Link]
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Chemistry LibreTexts. 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
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-
Schnyder Safety Chemistry. Grignard-reagent formation in Multi-product facilities. [Link]
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ResearchGate. Safety aspects of the process control of Grignard reactions. [Link]
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Technical Support Center: Identifying and Removing Impurities from Cyclopentyl(phenyl)methanol
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with Cyclopentyl(phenyl)methanol. The purity of this and other active pharmaceutical ingredients (APIs) or intermediates is paramount to ensuring safety, efficacy, and regulatory compliance.[1][2][3] This document provides direct, experience-driven answers to common challenges encountered during the synthesis and purification of this compound, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions - Impurity Identification
Q1: I've just synthesized this compound via a Grignard reaction. What are the most probable impurities in my crude product?
A1: The impurity profile of a Grignard synthesis product is highly predictable and stems directly from the reaction mechanism and starting materials. Assuming the synthesis involved the reaction of a phenyl Grignard reagent with cyclopentanecarboxaldehyde, or a cyclopentyl Grignard reagent with benzaldehyde, you should anticipate the following species:
-
Unreacted Starting Materials: The most common impurities are residual electrophiles, typically benzaldehyde or cyclopentanecarboxaldehyde. Due to its high reactivity, the Grignard reagent is usually used in excess, but unreacted aldehyde is frequently carried through.
-
Grignard Side-Products:
-
Biphenyl: If you used phenylmagnesium bromide, a common side-reaction is the coupling between the Grignard reagent and any unreacted bromobenzene, forming biphenyl.[4][5] This is a non-polar impurity.
-
Benzene: The Grignard reagent is a strong base and will react with any trace protic solvent (especially water) to produce benzene.[6]
-
-
Degradation Products:
-
Benzoic Acid: Benzaldehyde is highly susceptible to air oxidation, especially during workup, leading to the formation of benzoic acid.[7] This is a key acidic impurity to watch for.
-
-
Inorganic Salts: Magnesium salts (e.g., MgBr₂ or MgCl₂) are formed during the reaction and its subsequent acidic quench.[8] These are typically removed during the initial aqueous workup but can persist if the extraction is inefficient.
Q2: What is the most effective multi-tiered analytical approach to assess the purity of my this compound?
A2: A comprehensive yet efficient analytical strategy combines rapid qualitative checks with precise quantitative methods.
-
Initial Assessment (TLC): Thin-Layer Chromatography is an indispensable tool for a quick, qualitative overview. It allows you to visualize the number of components in your crude mixture and monitor the progress of purification in real-time. A typical eluent system for this alcohol would be a mixture of hexanes and ethyl acetate.
-
Gold-Standard Quantification (HPLC): For accurate quantification, High-Performance Liquid Chromatography (HPLC) is the industry standard.[9] A reverse-phase C18 column with a mobile phase like acetonitrile/water or methanol/water is an excellent starting point. This will allow you to resolve and quantify impurities with high sensitivity.
-
Volatile Impurity Analysis (GC): Gas Chromatography (GC) is particularly useful for detecting volatile impurities such as residual solvents or low-boiling point side-products like benzene.
-
Structural Confirmation (NMR/MS): For definitive structural identification of the product and any unknown impurities, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[9] LC-MS is particularly powerful for identifying impurities detected during HPLC analysis.
Q3: My initial analysis suggests the presence of unreacted benzaldehyde. How can I confirm this using spectroscopy?
A3: Spectroscopic methods provide clear fingerprints for specific functional groups.
-
¹H NMR Spectroscopy: Look for the characteristic aldehyde proton signal, a singlet typically found far downfield between 9-10 ppm. The aromatic protons of benzaldehyde will also have a distinct pattern compared to those in your desired product.
-
IR Spectroscopy: The most telling sign is a strong, sharp absorbance peak around 1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aldehyde. Your pure this compound product should show a broad O-H stretch around 3200-3600 cm⁻¹ but lack the sharp carbonyl peak.
Section 2: Troubleshooting Guide - Impurity Removal
Once impurities are identified, a targeted removal strategy is required. This section provides solutions to common purification challenges.
Q4: My primary impurity is unreacted benzaldehyde. What is the most selective and efficient removal method?
A4: While column chromatography can remove benzaldehyde, a far more efficient and scalable method is a sodium bisulfite wash . This is a classic organic chemistry technique that relies on the selective reaction of bisulfite with aldehydes.
Causality: Sodium bisulfite (NaHSO₃) undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde. This forms a water-soluble bisulfite adduct, which is a salt.[10][11] Because your desired alcohol product does not have a reactive carbonyl group, it remains in the organic phase. This allows for a clean separation via a simple liquid-liquid extraction. The reaction is also reversible; the aldehyde can be recovered from the aqueous layer by treatment with a base if desired.[11]
Q5: My HPLC analysis shows a peak that I suspect is benzoic acid. How do I remove this acidic impurity?
A5: The presence of an acidic impurity like benzoic acid calls for a basic aqueous wash . Dissolve your crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extract it with a 5-10% aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
Causality: The basic solution deprotonates the carboxylic acid, converting it into its corresponding sodium carboxylate salt (sodium benzoate).[7] This salt is highly soluble in water and is thus extracted from the organic layer. Your product, a neutral alcohol, does not react and remains in the organic solvent. Using a weak base like NaHCO₃ is often preferred as it is less likely to cause emulsions or react with other sensitive functional groups compared to a strong base like NaOH.
Q6: My product is contaminated with a non-polar impurity, likely biphenyl. What purification strategy should I employ?
A6: Non-polar impurities like biphenyl are best removed by methods that exploit differences in solubility and crystal lattice formation, namely recrystallization or trituration .
-
Recrystallization: This is the method of choice if your product is a solid. The key is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the biphenyl impurity remains soluble at all temperatures. Common solvent systems for secondary alcohols include mixtures like ethanol/water, or hexanes/ethyl acetate.[12][13]
-
Trituration: If recrystallization is challenging, trituration is an effective alternative. This involves washing the crude solid product with a solvent in which the desired product is insoluble, but the impurity is soluble. For instance, you can wash your crude solid with a cold, non-polar solvent like petroleum ether or hexanes.[4][5] The biphenyl will dissolve and be washed away, leaving the purified solid product behind.
Q7: When is column chromatography the most appropriate purification method for this compound?
A7: Column chromatography is the most powerful and versatile purification technique, but it can also be the most time and resource-intensive. It is the best choice under the following circumstances:
-
Complex Mixtures: When you have multiple impurities with varying polarities that cannot be removed by simple extraction.
-
Similar Polarity: When an impurity has a polarity very close to your product (e.g., another alcohol side-product), making separation by extraction or recrystallization ineffective.
-
Final Polishing: For achieving the highest possible purity (>99.5%), especially for preparing analytical standards or for final API purification steps.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[14] Less polar compounds (like biphenyl) travel through the column faster, while more polar compounds (like your alcohol product) are retained longer, allowing for their separation into distinct fractions.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Aqueous Extraction (Sodium Bisulfite Wash for Aldehyde Removal)
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Bisulfite Wash: Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting periodically to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the aldehyde-bisulfite adduct.
-
Basic Wash (Optional but Recommended): To remove any acidic impurities (like benzoic acid), wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
-
Validation: Analyze a small sample of the product by TLC or HPLC to confirm the absence of the aldehyde.
Protocol 2: Purification via Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using TLC. Aim for a solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the fractions being collected by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Section 4: Data Summary & Visualization
Table 1: Common Impurities and Key Identification/Removal Parameters
| Impurity | Type | Analytical Signature | Recommended Removal Method |
| Benzaldehyde | Starting Material | ¹H NMR: ~9-10 ppm; IR: ~1700 cm⁻¹ | Sodium Bisulfite Wash |
| Benzoic Acid | Degradation | Acidic; Broad O-H and C=O in IR | Basic (NaHCO₃) Wash |
| Biphenyl | Side-Product | Non-polar; Distinct aromatic signals in ¹H NMR | Recrystallization or Trituration |
| Bromobenzene | Starting Material | Volatile; Distinct aromatic signals in ¹H NMR | Column Chromatography |
| Magnesium Salts | Inorganic | Insoluble in organic solvents | Aqueous Workup (Acidic Quench) |
Diagram 1: General Purification Workflow
This diagram illustrates the logical flow from a crude reaction mixture to the final, purified product.
Caption: Logical workflow from synthesis to final pure product.
Diagram 2: Decision Tree for Purification Method Selection
This diagram provides a step-by-step logical guide to selecting the most appropriate purification technique based on the identified impurities.
Caption: Decision matrix for selecting a purification strategy.
References
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis? ResearchGate. Available at: [Link]
-
PubMed. (n.d.). [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2020). Grignard Reaction lab, Synthesis of Triphenylmethanol. YouTube. Available at: [Link]
-
Axios Research. (n.d.). cyclopentyl(phenyl)methanone. Axios Research. Available at: [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. OMICS International. Available at: [Link]
-
YouTube. (2020). The Grignard Reaction. YouTube. Available at: [Link]
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. ACG Publications. Available at: [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Chemistry – An Asian Journal. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Wiley Online Library. Available at: [Link]
-
ResearchGate. (2008). Preparation of linear secondary alcohols of high optical purity through chemical resolution with chiral alfa-phenylethylamines. ResearchGate. Available at: [Link]
-
Reddit. (2014). Separation of a mixture via column chromatography. Reddit. Available at: [Link]
-
PubMed. (2025). Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (n.d.). WO2014154908A1 - Selective alkylation of cyclopentyl alcohols. Google Patents.
-
Wikipedia. (n.d.). Grignard reagent. Wikipedia. Available at: [Link]
-
ResearchGate. (2020). How can I remove aldehyde from a schiff base reaction?. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN105753682A - Preparation method of cyclopentyl phenyl ketone. Google Patents.
-
Reddit. (2019). Recrystallization with two solvents. Reddit. Available at: [Link]
-
CUNY. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. CUNY Bronx Community College. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent Technologies. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of Secondary Benzylic Alcohols by Reductive Arylation of Aldehydes: α-Phenyl-6-quinolinemethanol. Organic Syntheses. Available at: [Link]
-
Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. Available at: [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. UCI Department of Chemistry. Available at: [Link]
-
YouTube. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube. Available at: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Cormica. Available at: [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]
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PubMed. (n.d.). Separation optimization for the recovery of phenyl ethyl alcohol. National Center for Biotechnology Information. Available at: [Link]
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Columbia University. (n.d.). Column chromatography. Columbia University Department of Chemistry. Available at: [Link]
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University of Rochester. (n.d.). Workup: Aldehydes. University of Rochester Department of Chemistry. Available at: [Link]
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IJARIIE. (n.d.). column chromatography.pdf. International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]
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Technical Support Center: Optimizing Cyclopentyl(phenyl)methanol Reactions Through Strategic Solvent Selection
Welcome to the technical support center for Cyclopentyl(phenyl)methanol applications. As researchers and drug development professionals, you understand that reaction outcomes are dictated by a multitude of factors. Among the most critical, yet often underestimated, is the choice of solvent. A solvent is not merely a medium for dissolution; it is an active participant that can dictate reaction rates, influence equilibrium positions, and determine the ultimate chemo- and stereoselectivity of a transformation.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to address the specific challenges encountered when working with this compound. We will delve into the causality behind solvent effects, providing you with the foundational knowledge to not only solve current issues but also to proactively design more robust and efficient synthetic routes.
Part 1: Foundational Principles of Solvent Selection
This section addresses broad questions regarding the initial choice of a solvent system for reactions involving this sterically demanding secondary alcohol.
Q1: What are the primary criteria for selecting a solvent for a reaction with this compound?
A1: Your initial solvent selection should be a deliberate process based on three pillars: Solubility, Reactivity, and Processability.
-
Solubility: Both this compound, being moderately hydrophobic due to its hydrocarbon backbone[1], and your other reagents must be sufficiently soluble at the desired reaction temperature to ensure a homogeneous reaction medium. Poor solubility is a common cause of sluggish or incomplete reactions.
-
Reactivity & Mechanism: The solvent's properties must align with the mechanism of your desired transformation. A nonpolar solvent like hexane is suitable for free-radical reactions where minimal solvent interference is desired, whereas a polar aprotic solvent like THF or CPME is often required to support organometallic reactions or those involving charged intermediates.[2]
-
Processability: Consider the practical aspects. The solvent's boiling point must be compatible with your desired reaction temperature. Furthermore, its miscibility with water and other solvents will be critical during the aqueous workup and final product isolation.[3] For instance, a hydrophobic ether like Cyclopentyl Methyl Ether (CPME) allows for very efficient drying and recovery from water.[4]
Below is a flowchart to guide your initial decision-making process.
Caption: Initial Solvent Selection Workflow.
Q2: How do I use a solvent properties table to troubleshoot my reaction?
A2: A solvent properties table is your most valuable tool. Instead of just looking at "polarity," you need to dissect the specific parameters to understand the solvent's behavior.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Polar Aprotic | Good general solvent, but often used in Lewis-acid mediated reactions.[5] Being replaced by greener alternatives. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic (Ether) | Excellent for organometallics. Prone to peroxide formation; can be incompatible with strong bases at elevated temperatures.[5] |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Highly polar; can promote esterification equilibria.[6] Can be difficult to remove. |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar Aromatic | Good for driving reactions that produce water via azeotropic removal (e.g., Fischer Esterification).[2] |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 106 | 4.7 | Polar Aprotic (Ether) | Excellent greener alternative to THF and DCM.[7] Stable to acids/bases, low peroxide formation, hydrophobic.[4][5] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic | High boiling point, excellent solvating power. Can suppress esterification.[6] Difficult to remove. |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Can act as a nucleophile. Often used as the solvent in reactions with its corresponding alkoxide (e.g., NaOEt in EtOH).[8] |
Data compiled from multiple sources.[9][10][11]
How to Use This Table for Troubleshooting:
-
Low Yield? If your reaction involves charged intermediates and you used a nonpolar solvent like toluene, the transition state may not be sufficiently stabilized. Consider switching to a more polar aprotic solvent like THF or CPME.
-
Side Reactions? If you are performing a Williamson ether synthesis in a protic solvent like ethanol, the solvent itself can act as a competing nucleophile.[12] Switching to a non-nucleophilic polar aprotic solvent like DMF or acetonitrile is advisable.
-
Equilibrium Limitation? For Fischer esterification, which produces water, using toluene and a Dean-Stark apparatus allows for the physical removal of water, driving the reaction to completion.[13]
Part 2: Troubleshooting Specific Reactions
This section provides targeted advice for common synthetic transformations of this compound.
Oxidation to Cyclopentyl Phenyl Ketone
Q3: My oxidation of this compound is slow and gives poor yields. I'm using a standard oxidant in DCM. What's wrong?
A3: While Dichloromethane (DCM) is a conventional choice, its efficacy can be limited. The issue may stem from poor solubility of the oxidant or suboptimal stabilization of the reactive intermediates.
Causality: The polarity and coordinating ability of the solvent are key. For many chromium-based oxidants (like PCC) or hypochlorite-based systems, the solvent must facilitate the interaction between the alcohol and the oxidizing agent.
Troubleshooting Steps:
-
Consider a Coordinating Solvent: Ethereal solvents like THF or CPME can sometimes improve performance over halogenated solvents.[4] CPME, in particular, is a robust choice as it is stable under both acidic and basic conditions often found in oxidation reactions.[5]
-
Evaluate Phase-Transfer Catalysis (PTC): If using an aqueous oxidant like sodium hypochlorite with the organic substrate, the reaction is limited by the interface between the two phases. A phase-transfer catalyst (e.g., Tetra-n-butylammonium hydrogen sulfate) is essential to transport the oxidant into the organic phase.[14][15] In such systems, ethyl acetate has been shown to give better results than DCM.[14]
-
Check for Radical Side Reactions: With hypochlorite oxidants, radical chain reactions can compete with the desired ketone formation, leading to byproducts through β-scission.[14] The choice of organic co-solvent can influence these pathways. Running the reaction under an inert atmosphere (e.g., argon) can sometimes suppress these unwanted radical processes.[14]
Esterification with Carboxylic Acids
Q4: I am attempting a Fischer esterification, but the equilibrium is unfavorable. How can I leverage the solvent to improve my yield?
A4: The Fischer esterification is a classic equilibrium-controlled reaction.[13] To achieve high yields, you must actively remove the water byproduct. The solvent is your primary tool for accomplishing this.
Causality: Le Châtelier's principle dictates that removing a product will shift the equilibrium towards the product side.
Troubleshooting Steps & Protocol:
-
Azeotropic Removal: Select a solvent that forms an azeotrope with water and has a boiling point suitable for your reaction. Toluene is the classic choice.
-
Solvent Polarity: While removing water is critical, the solvent must still effectively solvate the reactants. Acetonitrile has been shown to promote the esterification of acetic acid, while DMF can strongly suppress it.[6] This highlights that specific solvent-solute interactions can be just as important as bulk properties.
-
Consider Steric Hindrance: this compound is a secondary alcohol, which can exhibit steric hindrance.[16] Ensure the solvent allows for sufficient thermal energy (i.e., has a high enough boiling point) to overcome the activation barrier without causing decomposition.
Protocol: High-Yield Fischer Esterification of this compound
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (1.0 eq), the desired carboxylic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Add toluene as the solvent (approx. 0.5 M concentration).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by TLC or GC until the starting alcohol is consumed.
-
Cool the reaction, wash with saturated sodium bicarbonate solution to remove the acid catalyst and unreacted carboxylic acid, dry the organic layer with MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Williamson Ether Synthesis
Q5: I am trying to synthesize an ether from this compound, but my main product is an alkene from an E2 elimination reaction. How can I favor the desired SN2 pathway?
A5: This is a classic SN2 vs. E2 competition problem, which is highly common for secondary alcohols. Your choice of solvent is arguably the most critical factor in tipping the balance in favor of substitution (SN2).
Causality:
-
SN2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, THF, CPME). These solvents solvate the cation of the alkoxide base but leave the anion "naked" and highly nucleophilic. They stabilize the charge-dispersed SN2 transition state.
-
E2 reactions are favored by strong, sterically hindered bases. Protic solvents (like ethanol) can solvate and weaken the nucleophile, which can sometimes give elimination an edge, especially if the base is strong.[12]
Troubleshooting & Solvent Selection Logic:
Caption: Troubleshooting SN2/E2 Competition.
Best Practices for Solvent Choice:
-
Alkoxide Formation: When forming the Cyclopentyl(phenyl)methoxide using a strong base like sodium hydride (NaH), use an anhydrous ether like THF or CPME.[8] These solvents are non-reactive and effectively solvate the resulting sodium cation.
-
SN2 Reaction: After the alkoxide is formed, the reaction with the primary alkyl halide should be conducted in a polar aprotic solvent. Common choices include DMF, acetonitrile, or continuing in THF/CPME.[8][12] Avoid using the parent alcohol as the solvent, as this is more suitable for primary alcohols where E2 is less of a concern.[8][17]
Part 3: Green Chemistry & Advanced Concepts
Q6: Are there effective "green" solvent alternatives to DCM, THF, or DMF for my reactions?
A6: Absolutely. The field of green chemistry has produced several outstanding bio-derived or more sustainable solvents that often match or exceed the performance of their traditional petrochemical counterparts.[18][19]
-
Cyclopentyl Methyl Ether (CPME): As mentioned previously, CPME is a premier green solvent.[20][21] Its high boiling point (106 °C), stability to a wide range of reagents, low peroxide formation, and hydrophobicity make it an excellent replacement for THF, 2-MeTHF, MTBE, and DCM in many applications, including Grignard reactions, reductions, and some Lewis acid-catalyzed transformations.[4][5]
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is another alternative to THF. It has higher boiling point and is less water-soluble than THF. However, it can still form peroxides, though typically less readily than THF.[4]
-
Ethyl Acetate / Ethanol Blends: For some applications, mixtures like a 3:1 (v/v) solution of ethyl acetate and ethanol can serve as a greener replacement for DCM.[7]
When substituting a solvent, always re-optimize the reaction conditions, as solubility and reactivity profiles may change.
References
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Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ACS Publications. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Watanabe, K., et al. (2007). Cyclopentyl Methyl Ether as a New and Alternative Process Solvent. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]
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Napolitano, J. G., et al. (2013). Competing Reactions of Secondary Alcohols with Sodium Hypochlorite Promoted by Phase-Transfer Catalysis. The Journal of Organic Chemistry - ACS Publications. [Link]
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Wikipedia. (n.d.). Green solvent. Wikipedia. [Link]
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ResearchGate. (n.d.). Effect of different solvents on oxidation of methyl phenyl sulfide with polymer-anchored Cu(II) catalyst. ResearchGate. [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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YouTube. (2009). Oxidation of Cyclopentylmethanol Using Pyridinium Chlorochromate (PCC). YouTube. [Link]
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Chemistry LibreTexts. (2025). Preparing Ethers. Chemistry LibreTexts. [Link]
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Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Allen. [Link]
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Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]
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Hanh, H. D., et al. (2019). Esterification of Fatty Acids with Short-Chain Alcohols over Commercial Acid Clays in a Semi-Continuous Reactor. MDPI. [Link]
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ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. ChemTalk. [Link]
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Green Chemistry (RSC Publishing). (2016). Greener solvents for solid-phase synthesis. Green Chemistry (RSC Publishing). [Link]
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Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. [Link]
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ChemTalk. (n.d.). Williamson Ether Synthesis. ChemTalk. [Link]
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Takeshita, M., et al. (2013). The toxicological assessment of cyclopentyl methyl ether (CPME) as a green solvent. Journal of Toxicological Sciences. [Link]
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Halpern, M. (n.d.). PTC Etherification of a Secondary Alcohol. PTC Organics. [Link]
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PMC - NIH. (n.d.). Special Issue: “Organic Reactions in Green Solvents”. PMC - NIH. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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Pace, V., et al. (2014). Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. Chemistry – A European Journal. [Link]
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YouTube. (2009). Oxidation of Cyclopentylmethanol Using Sodium Dichromate and Sulfuric Acid. YouTube. [Link]
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RSC Education. (n.d.). Making esters from alcohols and acids. RSC Education. [Link]
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PDF. (n.d.). Chapter 14 Ionic Liquids as Green Solvents for the Oxidation of Alcohols. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress. [Link]
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Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Impact of solvent sulfolane in enhancing methanol selectivity during methane partial oxidation on Fe-ZSM5 catalyst with H2O2 as an oxidant. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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J. Chem. Thermodynamics. (2015). Solvent effects on esterification equilibria. Graz University of Technology. [Link]
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Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Steven Murov's website. [Link]
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Osunstate. (2025). Mastering The Williamson Ether Synthesis. Osunstate. [Link]
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Capello, C., et al. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry (RSC Publishing). [Link]
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ResearchGate. (n.d.). Physical properties of some common organic solvents. ResearchGate. [Link]
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Technical Support Center: Stereoselective Synthesis of Cyclopentyl(phenyl)methanol Isomers
Welcome to the technical support center for the stereoselective synthesis of cyclopentyl(phenyl)methanol isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of these valuable chiral building blocks. As the demand for enantiomerically pure compounds in pharmaceutical development continues to grow, robust and reliable synthetic strategies are paramount. This center offers practical, field-proven insights to help you navigate the complexities of stereoselective synthesis and achieve your desired stereoisomers with high purity and yield.
Introduction to Stereoselective Synthesis of this compound
This compound possesses a single stereocenter, existing as a pair of enantiomers, (R)- and (S)-cyclopentyl(phenyl)methanol. The synthesis of these isomers in an enantiomerically pure form is a common challenge in medicinal chemistry and process development. The primary strategies for achieving this goal involve two main retrosynthetic disconnections, as illustrated below.
Caption: Retrosynthetic analysis of this compound.
This guide will focus on providing troubleshooting and frequently asked questions for these two primary synthetic routes:
-
Asymmetric Reduction of Cyclopentyl Phenyl Ketone: This is a widely used method that employs a chiral catalyst to selectively reduce the prochiral ketone to one of the two enantiomers of the alcohol.
-
Diastereoselective Nucleophilic Addition to Cyclopentanecarboxaldehyde: This approach involves the addition of a phenyl nucleophile (e.g., a Grignard reagent) to cyclopentanecarboxaldehyde, often utilizing a chiral auxiliary to control the stereochemical outcome.
Strategy 1: Asymmetric Reduction of Cyclopentyl Phenyl Ketone
The asymmetric reduction of prochiral ketones is a powerful and well-established method for the synthesis of chiral secondary alcohols.[1][2] Among the various methods available, the Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used protocol that offers excellent enantioselectivity for a broad range of ketones.[3][4]
Corey-Bakshi-Shibata (CBS) Reduction: A Detailed Workflow
The CBS reduction utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of a ketone with a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[1][3]
Caption: General workflow for the CBS reduction.
Troubleshooting Guide: CBS Reduction
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Enantioselectivity (Low %ee) | 1. Presence of moisture: Water can hydrolyze the borane reagent and the catalyst, leading to non-selective reduction.[3][4] 2. Impure borane source: Commercially available borane solutions can contain borohydride species that lead to background, non-catalyzed reduction.[1] 3. Incorrect reaction temperature: Temperature plays a critical role in enantioselectivity.[1] 4. Inappropriate catalyst loading: Insufficient catalyst can lead to a higher proportion of non-catalyzed reduction. | 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Use freshly opened or titrated borane solutions. If in doubt, consider using catecholborane, which can be used at very low temperatures.[1] 3. Optimize the reaction temperature. Generally, lower temperatures (-78 °C to -40 °C) favor higher enantioselectivity.[1][3] 4. Increase the catalyst loading (typically 5-10 mol%). |
| Low Reaction Conversion/Yield | 1. Decomposition of the Grignard reagent used to synthesize the ketone: If the starting ketone is of poor quality, the yield of the alcohol will be low. 2. Inactive catalyst: The CBS catalyst can degrade if not stored properly. 3. Insufficient reducing agent: The stoichiometry of the borane source is crucial. | 1. Ensure the cyclopentyl phenyl ketone starting material is pure. Synthesize it fresh if necessary. 2. Store the CBS catalyst under an inert atmosphere and at a low temperature as recommended by the supplier. 3. Use a slight excess of the borane reagent (e.g., 1.1-1.5 equivalents). |
| Formation of Side Products | 1. Over-reduction: Not typically an issue with CBS reductions of simple ketones. 2. Side reactions from impurities: Impurities in the starting materials or solvents can lead to unexpected side products. | 1. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. 2. Use high-purity starting materials and solvents. |
Frequently Asked Questions (FAQs): Asymmetric Ketone Reduction
Q1: How do I choose between the (R)- and (S)-CBS catalyst?
A1: The choice of catalyst enantiomer determines the stereochemistry of the product alcohol. For most ketones, the (S)-CBS catalyst will deliver the (R)-alcohol, and the (R)-CBS catalyst will deliver the (S)-alcohol. This is based on the steric model of the transition state where the larger group of the ketone orients away from the bulky group on the catalyst.[5]
Q2: What is the best way to purify the this compound product?
A2: The crude product is typically purified by flash column chromatography on silica gel.[3] A gradient of ethyl acetate in hexanes is a common eluent system. For accurate determination of enantiomeric excess and for obtaining highly pure enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical chiral HPLC method for a similar compound, 1-phenylethanol, uses a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H) with a mobile phase of n-hexane and isopropanol.[6][7]
Q3: Can I scale up the CBS reduction for manufacturing purposes?
A3: Yes, the CBS reduction has been successfully implemented on an industrial scale.[4] However, careful process optimization is required, including thermal safety assessment, control of reagent addition rates, and efficient work-up procedures.
Strategy 2: Diastereoselective Nucleophilic Addition to Cyclopentanecarboxaldehyde
An alternative approach to chiral this compound is the nucleophilic addition of a phenyl group to cyclopentanecarboxaldehyde. To control the stereochemistry, a chiral auxiliary is often employed to direct the nucleophilic attack to one face of the aldehyde.
Diastereoselective Grignard Addition with a Chiral Auxiliary: A Conceptual Workflow
This strategy involves the temporary attachment of a chiral auxiliary to the aldehyde, followed by the diastereoselective addition of a phenyl Grignard reagent (phenylmagnesium bromide). The auxiliary is then cleaved to yield the chiral alcohol.
Caption: Conceptual workflow for diastereoselective Grignard addition.
Troubleshooting Guide: Diastereoselective Grignard Addition
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Diastereoselectivity | 1. Ineffective chiral auxiliary: The chosen auxiliary may not provide sufficient steric hindrance to direct the nucleophilic attack. 2. Non-chelating conditions: For some auxiliaries, chelation to the magnesium ion is crucial for high diastereoselectivity. The choice of solvent can influence this.[8] 3. Reaction temperature: Higher temperatures can lead to lower diastereoselectivity. | 1. Screen different chiral auxiliaries. Evans auxiliaries and those derived from amino alcohols are common choices.[8] 2. Use a less coordinating solvent like toluene or dichloromethane instead of THF to promote chelation. 3. Perform the reaction at a lower temperature (e.g., -78 °C). |
| Low Yield of the Desired Product | 1. Poor quality Grignard reagent: The Grignard reagent can decompose upon exposure to air or moisture. 2. Side reactions of the Grignard reagent: Grignard reagents are strong bases and can deprotonate acidic protons in the substrate or solvent. 3. Formation of biphenyl: A common side product in reactions involving phenylmagnesium bromide is biphenyl, formed from the coupling of the Grignard reagent with unreacted bromobenzene.[9] | 1. Use freshly prepared or titrated Grignard reagent. 2. Ensure all starting materials and solvents are anhydrous. 3. Use a slight excess of magnesium during the Grignard reagent preparation and ensure complete conversion of bromobenzene. |
| Difficulty in Removing the Chiral Auxiliary | 1. Harsh cleavage conditions: The conditions required to remove the auxiliary may lead to decomposition of the desired alcohol. 2. Similar polarity of the product and auxiliary: This can make chromatographic separation challenging. | 1. Explore different cleavage methods (e.g., acidic or basic hydrolysis, reductive cleavage). 2. If separation is difficult, consider modifying the auxiliary to alter its polarity or using a different purification technique like crystallization. |
Frequently Asked Questions (FAQs): Diastereoselective Additions
Q1: What are some common chiral auxiliaries used for this type of reaction?
A1: A variety of chiral auxiliaries can be used, including those derived from amino alcohols like (1R,2S)-ephedrine and (S)-prolinol, as well as Evans oxazolidinone auxiliaries.[8][10] The choice of auxiliary will depend on the specific substrate and desired stereochemical outcome.
Q2: How can I determine the absolute configuration of the synthesized alcohol?
A2: The absolute configuration can often be inferred from the known stereodirecting effect of the chiral auxiliary. However, it should be confirmed experimentally, for example, by comparison of the optical rotation to a known standard, by X-ray crystallography of a suitable derivative, or by Mosher's ester analysis.
Q3: Are there catalytic enantioselective methods for the addition of phenyl nucleophiles to aldehydes?
A3: Yes, significant progress has been made in the development of catalytic enantioselective additions of organometallic reagents to aldehydes.[11] These methods often employ a chiral ligand in substoichiometric amounts to control the stereochemistry, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.
Synthesis of Starting Materials
A reliable synthesis of the starting materials is crucial for the success of the stereoselective reactions.
Synthesis of Cyclopentyl Phenyl Ketone
Cyclopentyl phenyl ketone can be prepared via several methods, including the Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride or the reaction of a cyclopentyl Grignard reagent with benzonitrile.[12][13][14]
Example Protocol: Grignard Route to Cyclopentyl Phenyl Ketone [14]
-
Grignard Reagent Formation: In a flame-dried flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF). A solution of bromocyclopentane in THF is added dropwise to initiate the formation of cyclopentylmagnesium bromide.
-
Addition to Benzonitrile: The Grignard reagent is then added slowly to a solution of benzonitrile in THF at a controlled temperature (e.g., 0 °C).
-
Hydrolysis: After the reaction is complete, it is quenched by the slow addition of aqueous hydrochloric acid.
-
Work-up and Purification: The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude ketone is then purified by vacuum distillation or column chromatography.
Conclusion
The stereoselective synthesis of this compound isomers is an important undertaking in modern organic chemistry, particularly in the context of pharmaceutical development. By understanding the key parameters and potential pitfalls of the primary synthetic routes—asymmetric ketone reduction and diastereoselective nucleophilic addition—researchers can effectively troubleshoot their experiments and achieve their desired stereochemical outcomes. This guide provides a foundation of practical knowledge to assist in this endeavor. For further in-depth understanding, the cited references should be consulted.
References
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NROChemistry. Corey-Bakshi-Shibata (CBS) Reduction: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Corey–Itsuno reduction. Available from: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]
-
YouTube. CBS Reduction. Available from: [Link]
-
SigutLabs. Reagent of the month – CBS oxazaborolidine. Available from: [Link]
-
PubMed Central. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Available from: [Link]
-
ResearchGate. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. Available from: [Link]
-
MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available from: [Link]
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Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Available from: [Link]
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ResearchGate. Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. Available from: [Link]
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PharmaCompass. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO. Available from: [Link]
-
Santai Technologies. AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available from: [Link]
- Google Patents. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.
-
ACS Publications. The Grignard Reagents. Available from: [Link]
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ACS Publications. Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. Available from: [Link]
-
ResearchGate. Diastereoselective Additions of Allylmagnesium Reagents to α-Substituted Ketones When Stereochemical Models Cannot Be Used. Available from: [Link]
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Academia.edu. Biocatalytic separation of ( R, S)-1-phenylethanol enantiomers and fractionation of reaction products with supercritical carbon dioxide. Available from: [Link]
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PubMed Central. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available from: [Link]
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ChiralPedia. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Available from: [Link]
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BGB Analytik. CHIRAL Handbook. Available from: [Link]
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ResearchGate. How can we separate diastereomers of larger organic moiety?. Available from: [Link]
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Wikipedia. Chiral auxiliary. Available from: [Link]
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SCIREA. The Challenges and Solutions of Chiral Drug Preparation Techniques. Available from: [Link]
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ACS Publications. Diastereoselectivity of the Addition of Propargylic Magnesium Reagents to Fluorinated Aromatic Sulfinyl Imines. Available from: [Link]
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Chemistry Stack Exchange. How to separate two diastereomeric amines?. Available from: [Link]
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Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. Available from: [Link]
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Asymmetric-Synthesis. Available from: [Link]
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PubMed Central. Diastereodivergent chiral aldehyde catalysis for asymmetric 1,6-conjugated addition and Mannich reactions. Available from: [Link]
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RSC Publishing. Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Available from: [Link]
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ResearchGate. Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. Available from: [Link]
-
Sciencemadness Discussion Board. Separation of diastereomers. - Powered by XMB 1.9.11. Available from: [Link]
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Canada.ca. Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Available from: [Link]
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Jasperse. Grignard Reaction. Available from: [Link]
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-
ResearchGate. Enantioselective Addition of Grignard Reagents to Aldehydes. Available from: [Link]
-
Sciencemadness Discussion Board. 2-Chlorophenyl cyclopentyl ketone via Grignard Reagent. Available from: [Link]
-
RSC Publishing. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating the Potential of Cyclopentyl(phenyl)methanol
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. Chiral auxiliaries are a powerful and reliable tool in this endeavor, enabling the synthesis of enantiomerically pure compounds by temporarily introducing a chiral element to a prochiral substrate. This guide provides an in-depth comparison of the efficacy of various chiral auxiliaries, with a special focus on evaluating the potential of Cyclopentyl(phenyl)methanol within the class of chiral alcohol auxiliaries. While established auxiliaries such as Evans' oxazolidinones and Oppolzer's sultams have a wealth of supporting data, this guide will also extrapolate from known structure-activity relationships to assess the prospective utility of less-documented compounds like this compound.
The Fundamental Role of Chiral Auxiliaries in Asymmetric Synthesis
The majority of biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. Chiral auxiliaries offer a robust strategy to achieve high stereoselectivity in chemical reactions. The general principle involves the covalent attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.[1]
The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: It must induce a strong preference for the formation of one diastereomer over all others.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the newly formed stereocenter.
-
Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield.
-
Predictable Stereochemical Outcome: The stereochemistry of the product should be predictable based on the structure of the auxiliary and the reaction mechanism.
This compound: A Potential Chiral Auxiliary
This compound is a chiral secondary alcohol characterized by a cyclopentyl group and a phenyl group attached to the carbinol center.[2] Its structural features, including the presence of a stereogenic center and bulky substituents, suggest its potential as a chiral auxiliary. The cyclopentyl group provides a rigid and sterically demanding framework, while the phenyl group can engage in π-stacking interactions, both of which could influence the facial selectivity of reactions.
However, a comprehensive review of the scientific literature reveals a notable absence of studies that specifically evaluate the efficacy of this compound as a chiral auxiliary in common asymmetric transformations such as enolate alkylations, aldol reactions, or Diels-Alder reactions. To assess its potential, we can draw parallels with other well-studied chiral alcohol auxiliaries.
Established Chiral Auxiliaries: A Benchmark for Comparison
To provide a framework for evaluating the potential of this compound, we will examine two of the most successful and widely used classes of chiral auxiliaries: Evans' oxazolidinones and Oppolzer's sultams.
Evans' Oxazolidinones
Mechanism of Stereocontrol:
The stereochemical outcome of reactions using Evans' auxiliaries is dictated by the formation of a rigid, chelated enolate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. For example, in an asymmetric alkylation, the lithium enolate forms a chelate with the lithium cation, creating a planar and rigid system. The bulky substituent on the oxazolidinone then blocks one face of the enolate, leading to highly diastereoselective alkylation.[4]
Workflow for Asymmetric Alkylation using an Evans' Auxiliary.
Performance Data:
Evans' auxiliaries consistently provide high levels of diastereoselectivity in a variety of reactions.
| Reaction | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Alkylation | Benzyl bromide | >99:1 | 95 |
| Alkylation | Methyl iodide | 98:2 | 92 |
| Aldol Reaction | Isobutyraldehyde | >99:1 | 85 |
Data compiled from various sources and are representative.
Cleavage of the Auxiliary:
The Evans' auxiliary can be cleaved under various conditions to afford different functional groups, such as carboxylic acids, esters, amides, and alcohols, without epimerization of the newly formed stereocenter. A common method involves hydrolysis with lithium hydroxide and hydrogen peroxide.[1]
Oppolzer's Sultams
Developed by Wolfgang Oppolzer, camphor-derived sultams are another class of highly effective chiral auxiliaries, particularly for asymmetric Diels-Alder reactions, conjugate additions, and aldol reactions.[5] The rigid bicyclic structure of the camphor backbone provides excellent stereochemical control.
Mechanism of Stereocontrol:
In Diels-Alder reactions, the N-acryloyl or N-crotonoyl sultam acts as a chiral dienophile. The sultam moiety effectively shields one face of the dienophile, forcing the diene to approach from the less hindered face. Lewis acid coordination to the carbonyl oxygen and the sulfonyl oxygen creates a rigid, chelated intermediate that enhances the facial bias.[6]
Mechanism of an Asymmetric Diels-Alder Reaction with Oppolzer's Sultam.
Performance Data:
Oppolzer's sultams are renowned for their ability to induce high diastereoselectivity in cycloaddition reactions.
| Reaction | Diene | Diastereomeric Ratio (d.r.) | Yield (%) |
| Diels-Alder | Cyclopentadiene | >98:2 | 95 |
| Diels-Alder | Isoprene | 95:5 | 90 |
| Conjugate Addition | Grignard Reagents | >95:5 | >90 |
Data compiled from various sources and are representative.
Cleavage of the Auxiliary:
The Oppolzer's sultam auxiliary can be removed by hydrolysis with reagents like lithium hydroxide or by reductive cleavage with reagents such as lithium aluminum hydride. The recovery of the sultam is typically efficient.[7]
Experimental Protocols
To provide a practical context for comparison, here are representative, detailed experimental protocols for an asymmetric alkylation using an Evans' auxiliary and an asymmetric Diels-Alder reaction using an Oppolzer's sultam.
Protocol: Asymmetric Alkylation of an N-Propionyloxazolidinone (Evans' Auxiliary)
Objective: To synthesize a chiral carboxylic acid derivative with high diastereoselectivity.
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi (1.05 equiv) dropwise. Stir the resulting solution for 30 minutes. Add propionyl chloride (1.1 equiv) and stir for an additional hour at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Enolate Formation: Cool the solution of the N-propionyloxazolidinone to -78 °C. Add n-BuLi (1.1 equiv) dropwise and stir for 1 hour to form the lithium enolate.
-
Alkylation: Add benzyl bromide (1.2 equiv) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 4 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol: Asymmetric Diels-Alder Reaction with an N-Acryloyl Sultam (Oppolzer's Auxiliary)
Objective: To synthesize a chiral norbornene derivative with high diastereoselectivity.
Materials:
-
(2R)-N-Acryloyl-bornane-10,2-sultam
-
Cyclopentadiene (freshly cracked)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of (2R)-N-acryloyl-bornane-10,2-sultam (1.0 equiv) in anhydrous DCM at -78 °C under an argon atmosphere, add TiCl₄ (1.1 equiv) dropwise. Stir the mixture for 30 minutes.
-
Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equiv) to the reaction mixture. Stir at -78 °C for 3 hours.
-
Quenching and Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The diastereomeric ratio of the cycloadducts can be determined by ¹H NMR or chiral HPLC analysis.
Future Perspectives and the Potential of this compound
While direct experimental evidence is lacking for the efficacy of this compound as a chiral auxiliary, its structural features allow for a reasoned evaluation of its potential.
-
Steric Hindrance: The bulky cyclopentyl and phenyl groups are likely to provide significant steric hindrance, which is a key factor in achieving high facial selectivity. The rigidity of the cyclopentyl ring could be advantageous in creating a well-defined chiral pocket.
-
Electronic Effects: The phenyl group can participate in π-stacking interactions with substrates or reagents, which could further influence the transition state geometry and enhance diastereoselectivity.
-
Synthetic Accessibility: this compound is commercially available, and its derivatives, such as esters for use in enolate chemistry or acrylates for Diels-Alder reactions, should be readily accessible through standard synthetic methods.
To unlock the potential of this compound as a chiral auxiliary, future research should focus on:
-
Synthesis of Derivatives: Preparation of a range of derivatives, such as N-acyl derivatives for enolate chemistry and acrylate esters for cycloadditions.
-
Systematic Evaluation: Testing these derivatives in standard asymmetric reactions (alkylation, aldol, Diels-Alder) and systematically varying reaction conditions (Lewis acids, solvents, temperature) to optimize diastereoselectivity.
-
Comparative Studies: Performing direct comparative studies against established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams under identical conditions to provide a clear measure of its relative efficacy.
Conclusion
The field of asymmetric synthesis continues to evolve, with an ongoing search for new and more efficient chiral auxiliaries. While Evans' oxazolidinones and Oppolzer's sultams remain the gold standard due to their proven reliability and high performance, the exploration of novel chiral scaffolds is crucial for expanding the synthetic chemist's toolkit. This compound, with its unique combination of steric and electronic features, represents an intriguing yet underexplored candidate for a chiral auxiliary. The detailed protocols and comparative data for established auxiliaries provided in this guide serve as a benchmark for the future evaluation of this compound and other novel chiral auxiliaries. It is through such systematic investigation and comparison that the next generation of powerful tools for asymmetric synthesis will be discovered and developed.
References
- Evans, D. A., et al. (1981). Stereoselective aldol condensations. 2. The use of boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
- Oppolzer, W., et al. (1984). Asymmetric Diels-Alder reactions of N-enoyl-sultams. Tetrahedron Letters, 25(47), 5383-5386.
- Corey, E. J., & Ensley, H. E. (1975). Preparation of a chiral reagent for the enantioselective synthesis of prostaglandins and other natural products. Journal of the American Chemical Society, 97(23), 6908-6909.
- Williams, D. R., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory.
- Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327.
- Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chem 115 Handout. Harvard University.
- Patent CN107337595A. (2017). Synthetic process of cyclopentyl phenyl ketone.
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- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Pu, L. (2004). The study of 1,1'-binaphthyl-based chiral materials for asymmetric catalysis. Chemical Reviews, 104(3), 1687-1716.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Grokipedia. (n.d.). Camphorsultam.
- Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Induction with a (1S,2S)-2-Phenylcyclopentanamine Auxiliary Moiety.
- BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary.
- Patent US4105696A. (1978). Asymmetric synthesis of organic compounds.
- Macmillan Group. (n.d.).
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- National Institutes of Health. (2023). Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes. PMC.
- BenchChem. (2025).
- Curia Global. (2019).
- Hungarian Journal of Industry and Chemistry. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
- National Institutes of Health. (n.d.).
- PubMed. (n.d.). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Asymmetric Diels–Alder reactions. Part 1. Diastereofacial reactivity of (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside towards cyclic dienophiles.
- ResearchGate. (n.d.).
- Ley, S. V., & Leach, A. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(10), 2736-2741.
- Patent WO-2023059695-A1. (n.d.).
- Patent CN104447226A. (n.d.). Method for producing cyclopentyl methyl ether.
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ChemTube3D. (n.d.). Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary.
- National Institutes of Health. (n.d.). Asymmetric Synthesis of anti-Aldol Segments via a Nonaldol Route: Synthetic Applications to Statines and (—)
- PubMed. (n.d.). Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners.
- Reiser, O. (2017, September 3). Thermal Cycloadditions: Hetero-Diels-Alder Reactions, Prof. Reiser, Lecture 10 [Video]. YouTube.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Cyclopentyl(phenyl)methanol
In the landscape of pharmaceutical development and quality control, the unambiguous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Cyclopentyl(phenyl)methanol, a key chemical entity, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of potential analytical methods for this compound and a framework for their cross-validation, ensuring data integrity and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical procedures for this compound.
Introduction to this compound and the Imperative of Method Validation
This compound (C12H16O, Molar Mass: 176.25 g/mol ) is an organic compound featuring a cyclopentyl and a phenyl group attached to a methanol core.[1][2] Its properties, including moderate solubility in organic solvents and the presence of a hydroxyl group and a chromophoric phenyl group, dictate the choice of analytical techniques.[2]
The validation of analytical methods is a regulatory requirement and a cornerstone of good manufacturing practices (GMP).[3][4] The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[5][6][7][8] This guide will explore the development and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of these guidelines.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally labile compounds like this compound. The presence of the phenyl group allows for straightforward detection using a UV detector.
Rationale for HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is the logical starting point for this compound analysis. The non-polar nature of the cyclopentyl and phenyl groups facilitates retention on a non-polar stationary phase (like C18), while a polar mobile phase allows for elution and separation from potential impurities.
The choice of a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[9][10][11] Methanol is often a preferred solvent over acetonitrile for enhancing these interactions.[9][11]
Experimental Protocol: RP-HPLC Method
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 5 µm) | Provides alternative selectivity through π-π interactions, potentially resolving closely related impurities. |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A common mobile phase for reversed-phase chromatography, offering good peak shape and resolution. The ratio can be optimized based on preliminary experiments. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times by minimizing temperature fluctuations. |
| Detection Wavelength | 254 nm | The phenyl group exhibits strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Run Time | 15 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.
-
System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is less than 2.0%.
-
Analysis: Inject the calibration standards and the sample solution.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC): An Orthogonal Technique
Gas chromatography is a suitable alternative for the analysis of volatile and thermally stable compounds. This compound, with its relatively low molecular weight, can be readily analyzed by GC.
Rationale for GC Method Design
A GC method provides an orthogonal separation mechanism to HPLC, primarily based on the compound's volatility and interaction with the stationary phase. A flame ionization detector (FID) is a robust and universally applicable detector for organic compounds. For enhanced specificity, a mass spectrometer (MS) can be used as the detector.
The choice of a mid-polarity stationary phase, such as one containing a percentage of phenyl groups, can provide good selectivity for aromatic compounds.
Experimental Protocol: GC-FID Method
Objective: To develop a GC-FID method for the purity determination of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, low-bleed column with 5% phenyl substitution, providing good selectivity for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases with good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | A standard injection volume for GC. |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Detector Temperature | 300 °C | Prevents condensation of the analyte in the detector. |
Procedure:
-
Standard and Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the prepared solution into the GC system.
-
Purity Assessment: Determine the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
Cross-Validation: Ensuring Method Concordance
Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[12] This is crucial when transferring methods between laboratories or when using different techniques for the same analysis.
The Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the developed HPLC and GC methods for this compound.
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A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Cyclopentyl(phenyl)methanol
For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. Cyclopentyl(phenyl)methanol, a valuable building block in the synthesis of various pharmaceutical agents, presents several synthetic routes, each with its own set of advantages and economic implications. This guide provides an in-depth comparison of the most common methods for synthesizing this compound, offering experimental data and a cost-effectiveness analysis to inform your selection process.
Introduction to this compound
This compound is a secondary alcohol that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural motif, featuring both a cyclopentyl and a phenyl group attached to a carbinol center, is found in compounds with applications in medicinal chemistry. The choice of synthetic pathway to this intermediate can significantly impact the overall cost, scalability, and environmental footprint of a drug development program.
This guide will evaluate three primary synthetic strategies:
-
Grignard Reaction: The reaction of a cyclopentylmagnesium halide with benzaldehyde.
-
Friedel-Crafts Acylation Followed by Reduction: The acylation of benzene with cyclopentanecarbonyl chloride to form cyclopentyl phenyl ketone, which is then reduced.
-
Hydrolysis of 2-Cyclopentyl Benzoylacetate Followed by Reduction: The formation of cyclopentyl phenyl ketone from a β-keto ester, followed by reduction.
We will also explore methods for the stereoselective synthesis of this compound, a critical consideration for the development of chiral drug candidates.
Method 1: Grignard Reaction
The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds.[2] In the context of this compound synthesis, this involves the nucleophilic addition of a cyclopentyl Grignard reagent to benzaldehyde.
Reaction Scheme
Sources
Safety Operating Guide
Cyclopentyl(phenyl)methanol proper disposal procedures
An Expert Guide to the Safe and Compliant Disposal of Cyclopentyl(phenyl)methanol
In the pursuit of novel therapeutics and chemical advancements, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management of chemical waste is a cornerstone of a safe, sustainable, and compliant laboratory environment. This guide, authored for the discerning researcher and drug development professional, provides a comprehensive, technically grounded protocol for the proper disposal of this compound. We move beyond a simple checklist, delving into the rationale behind each procedural step to empower you with the knowledge for proactive safety and environmental stewardship.
Part 1: Hazard Profile and Risk Assessment
A foundational principle of chemical safety is a thorough understanding of the substance's intrinsic hazards. This compound, while not classified as acutely toxic, presents a distinct hazard profile that must be respected to mitigate risk.
Key Hazard Considerations:
| Hazard Class | GHS Pictogram | Rationale and Implication |
| Skin and Eye Irritant (Category 2) | Direct contact can cause irritation. This necessitates the use of appropriate personal protective equipment (PPE) to prevent dermal and ocular exposure. | |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | Inhalation of vapors or aerosols may cause respiratory tract irritation. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. | |
| Hazardous to the Aquatic Environment (Acute and Chronic) | This is a critical consideration for disposal. The compound is toxic to aquatic life with long-lasting effects. Under no circumstances should this chemical be disposed of down the drain. |
This hazard assessment is based on data for structurally analogous compounds and established chemical safety principles. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Part 2: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating workflow, ensuring safety and compliance at each stage.
Personal Protective Equipment (PPE): The Non-Negotiable First Step
Before handling this compound waste, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Caption: PPE is the foundational layer of protection in the chemical handling workflow.
Waste Segregation and Containment: Preventing Unwanted Reactions
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container made of a material compatible with organic solvents (e.g., high-density polyethylene (HDPE) or glass).
-
Label Accurately: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Environmental Hazard")
-
The accumulation start date.
-
-
Avoid Co-mingling: Do not mix this compound waste with other waste streams, especially strong oxidizing agents, acids, or bases. Incompatible mixtures can lead to exothermic reactions, gas generation, or container pressurization.
Spill Management: A Plan for Contingencies
Even with meticulous planning, spills can occur. A rapid and effective response is crucial.
-
Alert and Evacuate: Immediately alert colleagues and your laboratory supervisor. If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading.
-
Collect and Package: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (such as ethanol), followed by soap and water. All materials used for decontamination (wipes, etc.) must also be disposed of as hazardous waste.
Caption: A systematic workflow for spill response minimizes exposure and environmental impact.
Part 3: Final Disposal Pathway
The final step in the lifecycle of this compound waste is its transfer to a licensed environmental services provider.
-
Secure Storage: Keep the sealed and properly labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should have secondary containment to capture any potential leaks.
-
Maintain Documentation: Keep a meticulous inventory of the waste being accumulated, including the chemical name, quantity, and generation date. This is often a regulatory requirement.
-
Coordinate with Environmental Health & Safety (EHS): Follow your institution's established procedures for hazardous waste pickup. Your EHS department or a contracted waste management vendor is responsible for the transportation and ultimate destruction of the waste, typically via high-temperature incineration. This method ensures the complete breakdown of the organic molecule into less harmful components.
By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship. This commitment to safety and compliance is integral to the integrity of your research.
A Senior Scientist's Guide to Personal Protective Equipment for Handling Cyclopentyl(phenyl)methanol
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our practices. Handling novel or reactive compounds like Cyclopentyl(phenyl)methanol demands more than just procedural adherence; it requires a deep, causal understanding of the risks involved and the protective measures we employ. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the specific hazards of this compound. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that every professional handling this substance is protected by a system of self-validating protocols.
Immediate Safety Briefing: Understanding the Hazard
Before any handling, it is critical to recognize the specific threats posed by this compound. According to its Globally Harmonized System (GHS) classification, this compound presents multiple hazards that dictate our PPE choices.[1][2]
GHS Hazard Classification at a Glance
| Hazard Class | GHS Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | ❗ | Danger |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | ❗ | Danger |
| Serious Eye Damage | H318 | Causes serious eye damage | corrosive | Danger |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | ❗ | Danger |
This data is synthesized from authoritative Safety Data Sheets (SDS).[1][2][3]
The signal word "Danger" and the "Corrosive" pictogram for eye damage are of paramount importance. They indicate that the risk of severe, irreversible eye injury is significant, making eye protection our most critical barrier.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety protocol always begins with engineering and administrative controls designed to minimize exposure potential. This hierarchy provides a systematic approach to mitigating risk.
Caption: The Hierarchy of Controls, prioritizing risk mitigation strategies from most to least effective.
For this compound, this means:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to mitigate the risk of respiratory irritation (H335).[1][4]
-
Administrative Controls: Ensure all personnel are trained on this specific protocol and that access to the material is restricted. Do not eat, drink, or smoke in the handling area.[1]
Core Directive: Selecting Your Personal Protective Equipment
The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified.
Eye and Face Protection (H318: Causes serious eye damage)
-
Why: The H318 classification is critical. It signifies a risk of irreversible damage, not just irritation. Standard safety glasses are insufficient.
-
Protocol:
-
Mandatory: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Best Practice: When handling larger quantities (>50 mL) or during procedures with a high risk of splashing, supplement goggles with a full-face shield.
-
Skin and Body Protection (H315: Causes skin irritation)
-
Why: Direct contact causes skin irritation. Contaminated clothing must be removed and washed before reuse to prevent prolonged exposure.[1]
-
Protocol:
-
Gloves: Handle with chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for tears or pinholes before each use. Dispose of contaminated gloves immediately. The proper technique for removing gloves is critical to avoid skin contact.
-
Lab Coat: Wear a flame-resistant, long-sleeved lab coat. Ensure it is fully buttoned to provide maximum coverage.
-
Apparel: Do not wear shorts, skirts, or open-toed shoes in the laboratory.
-
Respiratory Protection (H335: May cause respiratory irritation)
-
Why: The compound's vapors can irritate the respiratory tract.
-
Protocol:
-
Primary Control: A chemical fume hood is the primary method of control.
-
Secondary Control: If engineering controls are not available or are insufficient (e.g., during a large spill cleanup), appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, must be used. Consult your institution's environmental health and safety (EHS) department for respirator selection and fit-testing.
-
Operational Plan: A Step-by-Step Workflow
This workflow ensures that safety measures are implemented in the correct sequence, from preparation to disposal.
Caption: A sequential workflow for safe handling, from preparation to final disposal and hygiene.
Protocol 1: Pre-Handling and Donning PPE
-
Verify that the chemical fume hood is operational and airflow is adequate.
-
Assemble all necessary equipment and reagents.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on your chemical splash goggles. Adjust for a snug fit.
-
Put on your chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
Protocol 2: Doffing and Disposal of Contaminated PPE Causality: The doffing sequence is designed to remove the most contaminated items first, preventing cross-contamination of your skin.
-
Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, ensuring the contaminated outer surface is not touched.
-
Dispose of gloves in the designated hazardous waste container.
-
Goggles/Face Shield: Remove eye and face protection by handling the strap. Avoid touching the front surface.
-
Lab Coat: Remove your lab coat, rolling it so the contaminated outer surface is folded inward.
-
Hygiene: Wash your hands thoroughly with soap and water.[1]
Emergency Response: In Case of Exposure
Immediate and correct action is vital.
-
Eye Contact (H318): Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical help.
-
Skin Contact (H315): Take off contaminated clothing. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1]
-
Inhalation (H335): Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical help.[1]
-
Ingestion (H302): Rinse mouth. Get medical help.[1]
Disposal Protocol
All waste, including contaminated PPE and residual chemical, must be treated as hazardous.
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, regional, and national regulations.[1]
-
Do not dispose of down the drain or with general laboratory trash.
-
Collect all contaminated materials in a clearly labeled, sealed hazardous waste container.
By integrating this expert-driven, safety-first approach into your daily operations, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
References
- CYCLOPENTYLPHENYLMETHANOL Safety Data Sheet. According to the UN GHS revision 8. (2019).
- This compound | C12H16O | CID 316741.
- This compound|CAS 4397-01-7.Benchchem.
- 4397-01-7 | this compound.ChemScene.
- 4397-01-7|this compound|BLD Pharm.BLD Pharm.
- Safety D
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
